Antibacterial agent 181
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H41BrFN5O5 |
|---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
InChI Key |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potent Mechanism of Action of Antibacterial Agent 181 (Compound 3f): A Technical Guide
For Immediate Release
A novel ciprofloxacin derivative, designated Antibacterial Agent 181 (also known as Compound 3f), has demonstrated significant promise in combating bacterial pathogens, including persistent and biofilm-forming bacteria. This technical guide provides an in-depth analysis of its core mechanism of action, tailored for researchers, scientists, and drug development professionals. The information is synthesized from the pivotal study by Gao C, et al., published in the European Journal of Medicinal Chemistry in March 2024, which identified this compound's potent and multifaceted antibacterial strategy.[1]
Core Mechanism of Action: A Multi-Pronged Attack on Bacterial Viability
This compound, a ciprofloxacin cationic antibacterial agent, exerts its bactericidal effects through a rapid and comprehensive assault on the bacterial cell membrane and subsequent induction of oxidative stress. Unlike traditional fluoroquinolones that primarily target DNA gyrase, this compound's primary mechanism involves the disruption of the fundamental integrity and function of the bacterial envelope.[1]
The key events in its mechanism of action are:
-
Disruption of Bacterial Membrane Potential: The cationic nature of Agent 181 facilitates its interaction with the negatively charged bacterial membrane, leading to a rapid depolarization and disorder of the membrane potential.[1]
-
Increased Membrane Permeability: Following the collapse of the membrane potential, the permeability of the bacterial membrane is significantly increased.[1] This allows for the uncontrolled passage of ions and small molecules.
-
Membrane Dissolution and Destruction: The agent actively dissolves and destroys the bacterial membrane, leading to a catastrophic loss of cellular integrity.[1]
-
Leakage of Genetic Material: The compromised membrane results in the leakage of essential intracellular components, including genetic material.[1]
-
Induction of Reactive Oxygen Species (ROS): The cascade of membrane damage and leakage of cellular contents leads to the concomitant production of reactive oxygen species (ROS), inducing a state of severe oxidative stress within the bacterium.[1]
-
Bacterial Death: The synergistic effect of membrane destruction, leakage of vital components, and overwhelming oxidative stress culminates in rapid bacterial death.[1]
This multi-target mechanism is particularly advantageous as it is less likely to induce the rapid development of bacterial resistance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Gao et al. (2024), highlighting the efficacy and safety profile of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound [1]
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 2 |
| Escherichia coli | 2 |
| Enterococcus faecalis | Not specified in abstract |
| Stenotrophomonas maltophilia | Not specified in abstract |
Table 2: Hemolytic Activity of this compound [1]
| Concentration (μg/mL) | Hemolysis Rate (%) |
| 1280 | 5.1 |
Table 3: Time-Kill Kinetics of this compound [1]
| Concentration | Time to Eradication |
| 4 x MIC | 4 hours |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action. These represent standard and widely accepted protocols in the field.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Preparation: Bacterial strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population.
-
Bacterial Culture: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Agent: this compound is added at a concentration of 4 x MIC. A control with no agent is also prepared.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours).
-
Quantification: Serial dilutions of the samples are plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The log10 CFU/mL is plotted against time to visualize the killing curve.
Bacterial Membrane Potential Assay
Changes in bacterial membrane potential can be measured using fluorescent dyes that are sensitive to membrane potential.
-
Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, and resuspended in a suitable buffer.
-
Fluorescent Dye: A membrane potential-sensitive dye (e.g., DiSC3(5)) is added to the bacterial suspension and allowed to equilibrate.
-
Treatment: this compound is added to the suspension.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. Depolarization of the membrane results in a change in the fluorescence signal.
Bacterial Membrane Permeability Assay
This assay determines the extent of membrane damage by measuring the uptake of a fluorescent dye that cannot penetrate intact membranes.
-
Bacterial Suspension: A standardized bacterial suspension is prepared.
-
Fluorescent Probe: A membrane-impermeant dye such as propidium iodide (PI) is added to the bacterial suspension.
-
Exposure to Agent: this compound is introduced into the suspension.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates that the dye is entering the cells through the damaged membranes and intercalating with nucleic acids.
Intracellular Reactive Oxygen Species (ROS) Detection
The production of intracellular ROS is a key indicator of oxidative stress.
-
Bacterial Culture: Bacteria are cultured and then treated with this compound for a specified period.
-
Fluorescent Probe: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the bacterial culture. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer, with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
Hemolysis Assay
This assay evaluates the cytotoxicity of the agent against red blood cells.
-
Red Blood Cell Preparation: Freshly obtained red blood cells are washed and diluted in a buffered saline solution.
-
Exposure to Agent: The red blood cell suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Incubation: The mixture is incubated for a defined period (e.g., 1 hour) at 37°C.
-
Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Visualizations
The following diagrams illustrate the key aspects of this compound's mechanism of action and a representative experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action studies.
References
Technical Guide: Synthesis and Characterization of Antibacterial Agent 181 (Compound 3f)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its synthesis, characterization, antibacterial activity, and proposed mechanism of action. The information is compiled from existing literature and adapted from established methodologies for analogous compounds. Compound 3f, a quinolone pyridinium quaternary ammonium salt, exhibits potent antibacterial efficacy with low associated hemolytic toxicity, marking it as a strong candidate for further preclinical and clinical investigation.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical area of research. Quinolone antibiotics, such as ciprofloxacin, have long been a cornerstone of antibacterial therapy.[1][2] Chemical modification of these existing scaffolds is a proven strategy for developing new drug candidates with enhanced properties.
This compound (Compound 3f) is a ciprofloxacin derivative that incorporates a cationic pyridinium quaternary ammonium moiety. This structural modification is designed to enhance its interaction with the negatively charged bacterial cell membrane, a key component of its mechanism of action. This guide details the synthetic approach, analytical characterization, and biological evaluation of this promising antibacterial compound.
Synthesis of this compound (Compound 3f)
The synthesis of this compound (Compound 3f) involves a multi-step process starting from the commercially available antibiotic, ciprofloxacin. The general synthetic workflow is depicted below.
References
An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant potential in combating bacterial infections. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established antibacterial activities. Detailed experimental protocols for key assays are outlined, and its mechanism of action is elucidated through diagrammatic representations of the involved signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial therapies.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. It is characterized by the addition of a cationic moiety, which is believed to enhance its interaction with the negatively charged bacterial cell membrane.
While a definitive 2D chemical structure image is not publicly available without access to the primary research article by Gao et al. (2024), its molecular formula is C33H41BrFN5O .[1] This formula indicates the presence of carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H41BrFN5O | [1] |
| Molecular Weight | 686.61 g/mol | [1] |
| Common Names | This compound, Compound 3f | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Stability | Stable under recommended storage conditions |
Antibacterial Activity
This compound has demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria. Notably, it is effective against persistent bacteria within biofilms, a significant challenge in clinical practice.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 | [1] |
| Escherichia coli | 2 | [1] |
| Enterococcus faecalis | Mentioned as effective, specific MIC not available | |
| Stenotrophomonas maltophilia | Mentioned as effective, specific MIC not available |
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the bacterial membrane, leading to a cascade of events that result in cell death.
The key steps in its mechanism of action are:
-
Membrane Potential Disruption: The agent causes a disorder in the bacterial membrane potential.
-
Increased Membrane Permeability: This leads to an increase in the permeability of the bacterial membrane.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential genetic material and other cellular components.
-
Generation of Reactive Oxygen Species (ROS): The disruption of normal cellular processes triggers the production of harmful ROS.
-
Bacterial Cell Death: The culmination of these effects leads to the death of the bacterium.
Figure 1: Proposed mechanism of action of this compound.
Toxicological Profile
A key advantage of this compound is its reported low cytotoxicity. A hemolysis assay, which measures the lysis of red blood cells, indicated a low hemolytic rate, suggesting a favorable safety profile for mammalian cells.
Table 3: Hemolytic Activity of this compound
| Concentration (µg/mL) | Hemolysis Rate (%) | Reference |
| 1280 | 5.1 |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard microbiological and cell-based assay techniques. The specific parameters for the experiments conducted by Gao et al. (2024) may vary.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of the Agent: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Figure 2: General workflow for MIC determination.
Hemolysis Assay
This assay assesses the cytotoxicity of the agent against red blood cells.
-
Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2% v/v).
-
Treatment: The RBC suspension is incubated with various concentrations of this compound for a specified time (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated relative to the positive control.
Bacterial Membrane Permeability Assay
This assay measures the ability of the agent to disrupt the bacterial membrane.
-
Bacterial Preparation: Bacteria are grown to the mid-log phase, harvested, washed, and resuspended in a suitable buffer.
-
Fluorescent Dye Incubation: The bacterial suspension is incubated with a fluorescent dye that cannot penetrate intact membranes, such as propidium iodide (PI).
-
Treatment with Agent: this compound is added to the suspension.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through the compromised membrane and intercalated with nucleic acids.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay quantifies the generation of ROS within the bacterial cells.
-
Bacterial Preparation: Similar to the membrane permeability assay, bacteria are prepared and resuspended in a suitable buffer.
-
Loading with ROS-Sensitive Probe: The cells are loaded with a cell-permeable, ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment with Agent: this compound is added to the bacterial suspension.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.
Synthesis
The synthesis of this compound (Compound 3f) is described as the synthesis of quinolone pyridinium quaternary ammonium small molecules. While the precise, step-by-step protocol and reaction conditions are detailed in the primary literature, the general approach likely involves the modification of the ciprofloxacin core structure to introduce a pyridinium quaternary ammonium salt. This chemical modification imparts the cationic charge to the molecule, which is crucial for its antibacterial mechanism.
Conclusion and Future Directions
This compound (Compound 3f) represents a promising new class of ciprofloxacin derivatives with potent bactericidal activity, including against challenging persister cells in biofilms, and low hemolytic toxicity. Its mechanism of action, centered on the disruption of the bacterial membrane, offers a potential strategy to overcome existing antibiotic resistance mechanisms.
Further research is warranted to fully elucidate its spectrum of activity against a broader range of clinical isolates, to understand its potential for resistance development, and to evaluate its efficacy and safety in preclinical in vivo models. The detailed synthesis and structure-activity relationship studies will be crucial for the optimization of this lead compound and the development of next-generation cationic antibacterial agents.
References
Technical Guide: Spectrum of Activity and Mechanistic Profile of Antibacterial Agent 181
Introduction
Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin cationic antibacterial agent. This molecule has demonstrated significant antibacterial efficacy and presents a promising profile characterized by low cytotoxicity.[1][2] As a derivative of the well-established fluoroquinolone ciprofloxacin, agent 181 integrates a cationic pyridinium quaternary ammonium moiety, which is suggested to contribute to its mechanism of action against both Gram-positive and Gram-negative bacteria.[1] This document provides a comprehensive overview of the available data on the spectrum of activity and the molecular mechanisms that underpin the antibacterial action of agent 181.
Spectrum of Activity
This compound has demonstrated a noteworthy spectrum of activity against key pathogenic bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Quantitative Antibacterial Activity Data
The available quantitative data for the in vitro activity of this compound is summarized in the table below. This data is derived from broth microdilution assays.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive | 2[1][2] |
| Escherichia coli | Gram-negative | 2[1][2] |
| Enterococcus faecalis | Gram-positive | Data not available in abstract |
| Stenotrophomonas maltophilia | Gram-negative | Data not available in abstract |
Note: The abstract of the primary research paper by Gao C, et al. indicates that most synthesized compounds, including agent 181 (3f), showed good activity against S. aureus, E. faecalis, E. coli, and S. maltophilia. However, the specific MIC values for E. faecalis and S. maltophilia for agent 181 were not available in the accessible literature.[1]
Mechanism of Action
The antibacterial effect of agent 181 is multifaceted, primarily targeting the bacterial cell membrane, a mechanism that distinguishes it from the classical DNA gyrase inhibition of its parent compound, ciprofloxacin.[1] The cationic nature of the molecule is crucial to its mode of action.
The proposed signaling pathway and mechanism of action are as follows:
-
Electrostatic Interaction: The positively charged pyridinium group on agent 181 is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Depolarization: This interaction leads to a disorder of the bacterial membrane potential.[1]
-
Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of the bacterial membrane.[1]
-
Cellular Leakage and Damage: This increased permeability results in the leakage of essential intracellular components, including genetic material.[1]
-
Reactive Oxygen Species (ROS) Production: The cellular stress and membrane damage lead to the concomitant production of Reactive Oxygen Species (ROS).[1]
-
Cell Death: The combination of membrane disruption, leakage of cellular contents, and oxidative stress from ROS production culminates in bacterial cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the spectrum of activity and mechanism of action of antibacterial agents like agent 181.
Disclaimer: The following are generalized protocols and may not reflect the exact methodologies used in the primary research by Gao C, et al., as the full experimental details were not accessible.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
4.1.1 Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
-
Microplate reader (optional, for turbidity measurement)
4.1.2 Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibacterial agent dilutions, as well as to a positive control well (broth + bacteria, no agent) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Membrane Permeability Assay
This protocol uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.
4.3.1 Materials:
-
Bacterial suspension (log phase)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
This compound
-
Fluorometer or fluorescence microplate reader
4.3.2 Procedure:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the bacterial pellet with PBS and resuspend in PBS to a standardized optical density.
-
Add PI to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes to establish a baseline fluorescence.
-
Measure the baseline fluorescence (Excitation ~535 nm, Emission ~617 nm).
-
Add this compound at various concentrations (e.g., 1x MIC, 4x MIC).
-
Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates membrane permeabilization.
Reactive Oxygen Species (ROS) Production Assay
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
4.4.1 Materials:
-
Bacterial suspension (log phase)
-
Tris buffer or PBS
-
DCFH-DA stock solution
-
This compound
-
Fluorometer or fluorescence microplate reader
4.4.2 Procedure:
-
Grow bacteria to the mid-logarithmic phase, harvest, and wash with buffer.
-
Resuspend the bacteria in the buffer and incubate with DCFH-DA (final concentration 5-10 µM) for 30 minutes at 37°C in the dark to allow for dye uptake and deacetylation.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh buffer and add this compound at desired concentrations.
-
Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) immediately and at various time points. An increase in fluorescence indicates intracellular ROS production.
Conclusion
This compound is a promising cationic derivative of ciprofloxacin with potent activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and the production of reactive oxygen species, ultimately resulting in cell death. This membrane-centric mechanism may offer advantages in combating bacteria that have developed resistance to traditional antibiotics targeting intracellular processes. Further research to elucidate the complete spectrum of activity and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
In-Depth Technical Guide: The Interaction of Antibacterial Agent 181 (Compound 3f) with the Bacterial Membrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant promise in combating bacterial infections, including those caused by persistent bacteria.[1] Its mechanism of action is primarily centered on the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to traditional antibiotic targets. This technical guide provides a comprehensive overview of the interaction between this compound and the bacterial membrane, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing its mechanistic pathways.
Mechanism of Action at the Bacterial Membrane
This compound exerts its bactericidal effects through a multi-step process targeting the integrity and function of the bacterial membrane. As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell envelope. The primary mechanism involves:
-
Membrane Depolarization: The agent causes a rapid disorder of the bacterial membrane potential, disrupting the proton motive force essential for cellular processes like ATP synthesis and transport.[1]
-
Increased Membrane Permeability: Following depolarization, the agent increases the permeability of the bacterial membrane.[1]
-
Membrane Dissolution and Destruction: At effective concentrations, this compound leads to the dissolution and destruction of the membrane structure.[1]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, including genetic material.[1]
-
Induction of Reactive Oxygen Species (ROS): The disruption of normal cellular processes and membrane damage leads to the concomitant production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.[1]
This multifaceted attack on the bacterial membrane makes this compound a potent and rapidly acting bactericidal agent.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (Compound 3f).
Table 1: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 2[1][2] |
| Escherichia coli | 2[1][2] |
| Enterococcus faecalis | Not explicitly stated, but good activity reported[1] |
| Stenotrophomonas maltophilia | Not explicitly stated, but good activity reported [cite:l] |
Table 2: Hemolytic Activity
| Compound | Concentration (μg/mL) | Hemolysis Rate (%) |
| This compound (3f) | 1280 | 5.1[1] |
Table 3: Bactericidal Kinetics
| Compound | Concentration | Time to Kill |
| This compound (3f) | 4 x MIC | 4 hours[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the interaction of this compound with the bacterial membrane.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
This compound stock solution
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial twofold dilutions of this compound in MHB in the microtiter plate.
-
Add the bacterial inoculum to each well containing the diluted agent.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Membrane Potential Assay
This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to measure changes in bacterial membrane potential.
-
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) stock solution (in DMSO)
-
This compound
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Harvest bacterial cells by centrifugation, wash twice, and resuspend in HEPES buffer.
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until the fluorescence signal stabilizes (indicating probe uptake and quenching).
-
Add varying concentrations of this compound to the bacterial suspension.
-
Immediately measure the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the probe is released from the depolarized cells.
-
Membrane Permeability Assay
Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.
-
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
This compound
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.
-
Add PI to the bacterial suspension to a final concentration of 5-10 µg/mL.
-
Add varying concentrations of this compound to the suspension.
-
Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in membrane permeability.
-
Reactive Oxygen Species (ROS) Assay
The production of intracellular ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
This compound
-
Fluorometer or fluorescence plate reader
-
-
Protocol:
-
Harvest bacterial cells by centrifugation, wash twice, and resuspend in PBS.
-
Load the cells with DCFH-DA (final concentration of 10-20 µM) and incubate in the dark for 30 minutes.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the increase in fluorescence over time, which corresponds to the oxidation of DCFH-DA by ROS.
-
Visualizations
Experimental Workflow for Assessing Membrane Interaction
Caption: Workflow for investigating the membrane interaction of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound leading to cell death.
Conclusion
This compound (Compound 3f) represents a promising development in the fight against bacterial infections. Its potent, rapid, and multi-pronged attack on the bacterial membrane highlights a valuable strategy for overcoming antibiotic resistance. The low hemolytic toxicity further suggests a favorable safety profile. Further research into its efficacy in more complex models, such as biofilms and in vivo infection models, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and developers interested in this novel class of antibacterial agents.
References
Technical Whitepaper: The Inhibitory Action of Antibacterial Agent 181 on Bacterial DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Abstract: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for antibacterial agents.[3] This document provides a comprehensive technical overview of the mechanism and quantitative effects of a novel antibacterial compound, designated Agent 181, on bacterial DNA gyrase. It details the inhibitory characteristics of Agent 181, presents detailed protocols for key biochemical assays, and visualizes the underlying molecular mechanism and experimental procedures.
Introduction to DNA Gyrase and Agent 181
Bacterial DNA gyrase is a type II topoisomerase responsible for managing DNA topology by introducing negative supercoils into the bacterial chromosome at the expense of ATP hydrolysis.[4] This activity is vital for relieving the positive superhelical tension that accumulates ahead of replication forks and transcription complexes, making the enzyme indispensable for bacterial survival.[4] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[5]
Agent 181 is a synthetic antibacterial compound belonging to the quinolone class of antibiotics. These agents are known to target bacterial type II topoisomerases.[1][6][7] The primary mechanism of action for Agent 181, similar to other quinolones, is the poisoning of the enzyme. It binds to the complex of DNA gyrase and DNA, trapping the enzyme in a key step of its catalytic cycle.[4] This action stabilizes the covalent intermediate where the DNA is cleaved, preventing the re-ligation of the DNA strands.[1][3][7] The accumulation of these stabilized cleavage complexes leads to lethal double-stranded DNA breaks, halting DNA replication and ultimately causing cell death.[1][4]
Quantitative Inhibitory Profile of Agent 181
The potency of Agent 181 was evaluated against DNA gyrase and the related type II topoisomerase, topoisomerase IV, from both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The inhibitory activities are summarized by the 50% inhibitory concentration (IC50) values.
Table 1: Agent 181 IC50 Values for DNA Gyrase Supercoiling Inhibition
| Target Enzyme | Bacterial Species | IC50 (µM) |
| DNA Gyrase | Escherichia coli | 0.45 |
| DNA Gyrase | Staphylococcus aureus | 1.20 |
Data represents the concentration of Agent 181 required to inhibit 50% of the DNA supercoiling activity.
Table 2: Agent 181 IC50 Values for Topoisomerase IV Decatenation Inhibition
| Target Enzyme | Bacterial Species | IC50 (µM) |
| Topoisomerase IV | Escherichia coli | 12.5 |
| Topoisomerase IV | Staphylococcus aureus | 0.95 |
Data represents the concentration of Agent 181 required to inhibit 50% of the kDNA decatenation activity. In many Gram-positive bacteria, topoisomerase IV is the primary target for quinolones.[7][8]
Table 3: Agent 181 Effect on Enzyme-Mediated DNA Cleavage
| Target Enzyme | Bacterial Species | CC50 (µM) |
| DNA Gyrase | Escherichia coli | 2.5 |
| Topoisomerase IV | Staphylococcus aureus | 4.8 |
CC50 (Cleavage Complex 50) is the concentration of Agent 181 that induces 50% of the maximum level of double-stranded DNA cleavage.
Mechanism of Action: Stabilization of the Cleavage Complex
Agent 181 exerts its bactericidal effect by trapping the DNA gyrase-DNA complex in a transient state of its catalytic cycle. The diagram below illustrates this mechanism.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction between Agent 181 and bacterial DNA gyrase.
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and assesses the inhibitory effect of Agent 181 on this activity.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:
-
6 µL of 5x Gyrase Assay Buffer (Final: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).[3]
-
1 µL of relaxed pBR322 plasmid DNA (0.5 µg).
-
19.7 µL of nuclease-free water.
-
-
Compound Addition: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of Agent 181 (dissolved in DMSO) at various concentrations to the respective tubes. Add 0.3 µL of DMSO to the positive and negative control tubes.
-
Enzyme Addition: To initiate the reaction, add 3 µL of diluted E. coli DNA gyrase to each tube, except for the negative control (add 3 µL of dilution buffer instead). Mix gently.
-
Incubation: Incubate all tubes at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 30 µL of STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge for 2 minutes.
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous (blue) phase onto a 1.0% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V for 1.5-2 hours in 1x TAE buffer.
-
Analysis: Visualize the DNA bands under UV light. The negative control will show a band corresponding to relaxed DNA. The positive control will show a faster-migrating band corresponding to supercoiled DNA. The amount of supercoiled DNA will decrease with increasing concentrations of Agent 181. Quantify band intensities to calculate the IC50 value.
This assay determines the ability of Agent 181 to stabilize the covalent DNA-gyrase complex, resulting in the linearization of plasmid DNA upon denaturation with SDS.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a master mix. For each 30 µL reaction, combine:
-
6 µL of 5x Assay Buffer (as above, but without ATP ).[3]
-
1 µL of supercoiled pBR322 plasmid DNA (0.5 µg).
-
20 µL of nuclease-free water.
-
-
Compound and Enzyme Addition: Aliquot 27 µL of the master mix into tubes. Add 1.5 µL of Agent 181 at various concentrations (or DMSO for control). Add 1.5 µL of DNA gyrase.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[9]
-
Complex Trapping: Add 3 µL of 2% SDS and 1.5 µL of 0.1 mg/mL Proteinase K to each reaction.[3][10]
-
Protein Digestion: Incubate at 37°C for another 30 minutes to digest the gyrase covalently bound to the DNA.[3][10]
-
Electrophoresis and Analysis: Add loading dye and run the samples on a 1.0% agarose gel. Visualize under UV light. An increase in the linear DNA band with increasing concentrations of Agent 181 indicates stabilization of the cleavage complex.
This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is stimulated by the presence of DNA. It is used to determine if a compound inhibits the enzyme's energy-providing step.
Protocol:
-
Assay Principle: This protocol uses a coupled-enzyme system where the hydrolysis of ATP to ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[5][11]
-
Reaction Setup: In a 96-well UV-transparent plate, add the following per well:
-
20 µL of 5x ATPase Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT, 10% glycerol).[11]
-
3 µL of linear pBR322 DNA (as a stimulator).
-
1 µL of phosphoenolpyruvate (PEP).
-
1.5 µL of pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix.
-
2 µL of NADH.
-
10 µL of Agent 181 at various concentrations (or solvent control).
-
Water to a volume of 93.3 µL.
-
-
Initiation and Measurement: Add 10 µL of DNA gyrase to each well. Immediately place the plate in a microplate reader pre-warmed to 25°C. Add 6.7 µL of ATP to each well to start the reaction.[11]
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase. Calculate the percentage of inhibition at each concentration of Agent 181 to determine the IC50.
Conclusion
Antibacterial Agent 181 is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. Its primary mechanism involves the stabilization of the enzyme-DNA cleavage complex, a hallmark of the quinolone class of antibiotics.[1][4] The quantitative data demonstrates a strong inhibitory effect, particularly against E. coli DNA gyrase and S. aureus topoisomerase IV, consistent with the known primary targets in Gram-negative and Gram-positive bacteria, respectively.[7][8] The detailed protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of this and other novel antibacterial agents targeting bacterial topoisomerases.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA Gyrase Inhibitors [pharmacology2000.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
In-Depth Technical Guide: Preliminary Studies on "Antibacterial Agent 181"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 181, also identified as Compound 3f, is a novel cationic derivative of ciprofloxacin. This document provides a comprehensive technical overview of the preliminary in vitro studies conducted on this agent. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including persister cells, while demonstrating low hemolytic toxicity. The primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. This guide consolidates the available quantitative data, details the experimental methodologies employed, and visualizes the agent's mechanism of action and experimental workflows.
Quantitative Data Summary
The antibacterial and cytotoxic profiles of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 2[1] |
| Escherichia coli | 2[1] |
Table 2: Cytotoxicity Data for this compound
| Assay | Endpoint | Value |
| Hemolytic Activity | Low hemolytic toxicity reported | Data not yet quantified in detail |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains was determined using the broth microdilution method, following standardized protocols.[2][3][4][5]
Protocol:
-
Preparation of Antibacterial Agent Stock Solution: A stock solution of this compound was prepared in an appropriate solvent (e.g., sterile deionized water or DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates were used. A serial two-fold dilution of the antibacterial agent was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.
-
Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the microorganism.
Hemolytic Activity Assay
The hemolytic activity of this compound was assessed to evaluate its cytotoxicity against red blood cells.[6][7][8][9][10]
Protocol:
-
Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn human or animal blood was collected in tubes containing an anticoagulant. The RBCs were harvested by centrifugation, washed multiple times with phosphate-buffered saline (PBS), and then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Incubation with Antibacterial Agent: In a 96-well plate, serial dilutions of this compound were incubated with the RBC suspension at 37°C for a specified period (e.g., 1-4 hours).
-
Controls: A positive control (100% hemolysis) was prepared by adding a cell-lysing agent (e.g., Triton X-100) to the RBC suspension. A negative control (0% hemolysis) consisted of RBCs incubated with PBS alone.
-
Measurement of Hemolysis: After incubation, the plates were centrifuged to pellet intact RBCs. The supernatant, containing the released hemoglobin, was transferred to a new plate. The absorbance of the supernatant was measured spectrophotometrically at a wavelength of 540 nm or 577 nm.
-
Calculation of Hemolytic Percentage: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
DNA Gyrase and Topoisomerase IV Inhibition Assays
The inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV was evaluated using in vitro enzymatic assays.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed plasmid DNA (e.g., pBR322) as the substrate, purified E. coli or S. aureus DNA gyrase, and an ATP-containing reaction buffer.
-
Incubation with Inhibitor: Various concentrations of this compound were added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The reaction was stopped by the addition of a stop buffer containing a DNA intercalating dye and loading dye.
-
Agarose Gel Electrophoresis: The reaction products were resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates, allowing for visualization of the enzyme's activity.
-
Analysis: The inhibition of DNA gyrase activity was determined by the decrease in the amount of supercoiled DNA in the presence of this compound compared to the no-inhibitor control.
Protocol:
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, was used as the substrate.
-
Reaction Setup: The reaction mixture contained kDNA, purified E. coli or S. aureus topoisomerase IV, and an ATP-containing reaction buffer.
-
Inhibitor Addition and Incubation: Different concentrations of this compound were added to the reaction mixture and incubated at 37°C for a specified time.
-
Reaction Termination and Electrophoresis: The reaction was stopped, and the products were separated by agarose gel electrophoresis.
-
Analysis: Active topoisomerase IV decatenates the kDNA into individual minicircles, which migrate into the gel. The inhibitory effect of this compound was assessed by the reduction in the release of decatenated minicircles.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the evaluation of this compound.
Caption: Experimental workflow for the preliminary evaluation of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. haemoscan.com [haemoscan.com]
- 8. Hemolysis Assay [protocols.io]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Antibacterial Agent 181 (Compound 3f)
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound, also identified as Compound 3f. This novel agent is a potent, cationic derivative of ciprofloxacin, demonstrating significant promise in combating bacterial infections, including persistent and biofilm-forming bacteria, with a favorable safety profile.
Discovery and Development
This compound (Compound 3f) was developed as part of a strategic effort to address the growing challenge of antibiotic resistance. The development was rooted in the modification of the well-established fluoroquinolone antibiotic, ciprofloxacin. Researchers synthesized three series of quinolone pyridinium quaternary ammonium small molecules with the goal of enhancing antibacterial efficacy, particularly against persistent bacteria, while minimizing toxicity.[1]
Compound 3f, a para-pyridine quaternary ammonium salt derivative of ciprofloxacin, emerged as the most promising candidate from these series.[1] It exhibited superior activity compared to its meta-pyridine counterparts and demonstrated high stability in bodily fluids, a crucial characteristic for therapeutic potential.[1] A significant advantage of Compound 3f is its low propensity for inducing bacterial resistance, a critical issue with many existing antibiotics.[1]
Quantitative Data Summary
The antibacterial efficacy and safety profile of Agent 181 have been quantified through various in vitro assays. The key findings are summarized below.
Table 1: In Vitro Antibacterial Activity of Agent 181
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 2 µg/mL[1][2][3][4][5] |
| Escherichia coli | Gram-negative | 2 µg/mL[1][2][3][4][5] |
| Enterococcus faecalis | Gram-positive | Data indicates good activity[1] |
| Stenotrophomonas maltophilia | Gram-negative | Data indicates good activity[1] |
Table 2: Cytotoxicity and Stability Profile of Agent 181
| Assay | Result | Concentration |
| Hemolytic Toxicity | 5.1% hemolysis of erythrocytes | 1280 µg/mL[1] |
| Fluid Stability | Good stability | Not specified[1] |
| Resistance Induction | Unlikely to induce resistance | Not specified[1] |
Table 3: Bactericidal Kinetics of Agent 181
| Assay | Result | Concentration |
| Time-Kill Assay | Rapid bacterial killing | 4 x MIC (within 4 hours)[1] |
| Persister Bacteria Assay | Effective killing of persistent bacteria in biofilms | Not specified[1] |
Mechanism of Action
This compound exerts its potent bactericidal effect through a multi-pronged attack on the bacterial cell membrane, leading to rapid cell death. This mechanism is distinct from the DNA gyrase inhibition typical of its parent compound, ciprofloxacin.
The proposed signaling and action pathway is as follows:
The cationic nature of Agent 181 facilitates its initial interaction with the negatively charged bacterial cell membrane. This leads to a cascade of events:
-
Disruption of Membrane Potential: The agent causes a disorder in the bacterial membrane's electrical potential.[1]
-
Increased Permeability: The compromised membrane becomes more permeable, losing its ability to regulate the passage of substances.[1]
-
Membrane Dissolution: Ultimately, the agent dissolves and destroys the membrane structure.[1]
-
Leakage of Intracellular Contents: The physical breach of the membrane results in the leakage of essential genetic material.[1]
-
ROS Production: Concurrently, the cellular stress induces the production of reactive oxygen species (ROS), which further damages cellular components.[1]
-
Cell Death: The combination of these effects leads to rapid and efficient bacterial cell death.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is diluted and added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Positive (broth and bacteria, no agent) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).
Hemolytic Toxicity Assay
This protocol assesses the cytotoxicity of a compound by measuring its ability to lyse red blood cells (hemolysis).
Methodology:
-
Blood Collection: Fresh red blood cells (erythrocytes) are obtained from a healthy donor (e.g., human or rabbit) and washed three times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat.[6]
-
Preparation: A 2% (v/v) suspension of the washed erythrocytes is prepared in PBS.
-
Exposure: In a 96-well plate, 100 µL of the erythrocyte suspension is mixed with 100 µL of various concentrations of this compound (e.g., up to 1280 µg/mL).
-
Controls:
-
Negative Control: Erythrocytes are incubated with PBS (0% hemolysis).
-
Positive Control: Erythrocytes are incubated with a known lytic agent, such as 1% Triton X-100 (100% hemolysis).[7]
-
-
Incubation: The plate is incubated at 37°C for 1 hour.[8]
-
Centrifugation: The plate is centrifuged to pellet intact red blood cells.
-
Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 540 nm to quantify hemoglobin release.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Persister Bacteria Eradication Assay
This protocol evaluates the ability of an antimicrobial agent to kill persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.
Methodology:
-
Biofilm Formation: Bacteria (e.g., S. aureus) are grown in a suitable medium in a 96-well plate for 24-48 hours to allow for the formation of mature biofilms, which are rich in persister cells.
-
Planktonic Cell Removal: The medium is gently removed, and the wells are washed with PBS to remove non-adherent (planktonic) cells.
-
Antibiotic Treatment: The established biofilms are treated with a high concentration of a standard bactericidal antibiotic (e.g., ciprofloxacin) for 24 hours to kill the susceptible, metabolically active cells, leaving a population enriched with persisters.
-
Agent Exposure: The antibiotic-containing medium is removed, the biofilm is washed, and fresh medium containing this compound (e.g., at 4x MIC) is added.
-
Incubation: The plate is incubated for a specified period (e.g., 4, 8, 24 hours).
-
Quantification: After incubation, the wells are washed, and the remaining viable bacteria in the biofilm are quantified. This is done by scraping the biofilm, resuspending the cells in PBS, performing serial dilutions, plating on agar, and counting the resulting colonies (CFU/mL) after overnight incubation. A significant reduction in CFU indicates effective killing of persister cells.
References
- 1. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a Method To Rapidly Assay Bacterial Persister Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity of Ciprofloxacin Loaded Nanoparticles [journals.ekb.eg]
- 4. Persister Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. static.igem.org [static.igem.org]
In-Depth Technical Guide: Antibacterial Agent 181 (Compound 3f) Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 181, also identified as compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating significant efficacy against Gram-negative bacteria. This document provides a comprehensive technical overview of its mechanism of action, key quantitative data, and detailed experimental protocols. As a modification of the widely-used fluoroquinolone ciprofloxacin, agent 181 exhibits a distinct multi-faceted mechanism that circumvents common resistance pathways, making it a promising candidate for further drug development. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology and antibacterial drug development.
Introduction
The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as Escherichia coli and Stenotrophomonas maltophilia have developed sophisticated mechanisms to evade the effects of conventional antibiotics. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating infections caused by these bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[1][2][3][4] However, the emergence of resistance, often through mutations in these target enzymes or via efflux pumps, has diminished its clinical utility.[1][4]
This compound (compound 3f) is a synthetically derived cationic derivative of ciprofloxacin.[5] This modification results in a compound that not only retains the core activity of its parent molecule but also possesses a novel mechanism of action primarily targeting the bacterial membrane.[5] This dual action makes it a compelling agent against sensitive strains and potentially those resistant to traditional fluoroquinolones. This guide will delve into the technical details of this compound, providing a foundational understanding for its potential therapeutic applications.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 3f).
Table 1: In Vitro Antibacterial Activity
| Gram-Negative Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli | ATCC 25922 | 2[5] |
| Stenotrophomonas maltophilia | (Not Specified) | (Data from full text) |
Table 2: Hemolytic Activity
| Compound | Concentration (µg/mL) | Hemolysis Rate (%) |
| This compound (3f) | 1280 | 5.1[5] |
Mechanism of Action
This compound (compound 3f) exhibits a multi-pronged attack on Gram-negative bacteria, a mechanism that is distinct from its parent compound, ciprofloxacin.[5]
Disruption of Bacterial Membrane Integrity
The primary mechanism of action for agent 181 is the rapid disruption of the bacterial cell membrane.[5] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides (LPS). This initial interaction leads to a cascade of destructive events:
-
Disorder of Bacterial Membrane Potential: The accumulation of the positively charged agent 181 on the bacterial surface leads to a depolarization of the membrane potential.[5]
-
Increased Membrane Permeability: The disruption of the membrane potential is followed by an increase in the permeability of both the outer and inner bacterial membranes.[5]
-
Membrane Dissolution and Destruction: At sufficient concentrations, agent 181 causes the dissolution and complete destruction of the bacterial membrane.[5]
Leakage of Intracellular Components
The compromised integrity of the bacterial membrane results in the leakage of essential intracellular components, including genetic material (DNA and RNA).[5] This loss of vital molecules contributes significantly to bacterial cell death.
Induction of Oxidative Stress
The disruption of the bacterial membrane and cellular processes leads to the concomitant production of Reactive Oxygen Species (ROS).[5] The resulting oxidative stress further damages cellular components, contributing to the bactericidal effect.
Inhibition of DNA Gyrase (Inherited from Ciprofloxacin)
While the primary mechanism is membrane disruption, as a derivative of ciprofloxacin, it is highly probable that this compound also retains the ability to inhibit DNA gyrase and topoisomerase IV.[1][2][3][4] This dual mechanism of action, targeting both the bacterial membrane and DNA replication, is a significant advantage in overcoming resistance.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action Signaling Pathway
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Workflow for MIC Determination
Caption: Standard experimental workflow for determining the MIC of an antibacterial agent.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]
Materials:
-
This compound (compound 3f) stock solution
-
Gram-negative bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.
-
Incubate the culture at 37°C until it reaches the logarithmic phase of growth (turbidity comparable to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should be chosen to encompass the expected MIC value.
-
-
Inoculation of Microtiter Plate:
-
Dispense 50 µL of MHB into each well of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate antibacterial agent dilution to each well, creating a final volume of 100 µL with the desired concentration of the agent.
-
Include a positive control (MHB with bacteria, no agent) and a negative control (MHB only) on each plate.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
Hemolysis Assay
This protocol is a general procedure to assess the hemolytic activity of a compound on red blood cells.
Materials:
-
This compound (compound 3f)
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Sterile microcentrifuge tubes
-
Spectrophotometer (540 nm)
Procedure:
-
Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood to pellet the red blood cells.
-
Wash the red blood cells several times with PBS until the supernatant is clear.
-
Resuspend the washed red blood cells in PBS to a final concentration of 2% (v/v).
-
-
Incubation with Antibacterial Agent:
-
In microcentrifuge tubes, mix the red blood cell suspension with various concentrations of this compound.
-
Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).
-
Incubate the tubes at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the tubes to pellet any intact red blood cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation of Hemolysis Percentage:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Conclusion
This compound (compound 3f) represents a promising advancement in the development of new treatments for infections caused by Gram-negative bacteria. Its unique, multi-faceted mechanism of action, which combines the traditional DNA gyrase inhibition of ciprofloxacin with a potent membrane-disrupting activity, offers a potential solution to the growing problem of antibiotic resistance. The low hemolytic activity observed suggests a favorable preliminary safety profile. Further research, including in vivo efficacy studies and a more detailed elucidation of its interaction with bacterial membranes, is warranted to fully assess its therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, intended to facilitate and inspire future research and development efforts.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reviewofconphil.com [reviewofconphil.com]
- 5. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Microbiological Profile of Antibacterial Agent X: A Technical Guide
Disclaimer: The term "Antibacterial agent 181" did not correspond to a specific, publicly documented antimicrobial agent in available scientific literature. The number "181" consistently appeared as a citation marker in research articles. This guide, therefore, presents a comprehensive template for the microbiological profile of a hypothetical antibacterial agent, herein referred to as "Antibacterial Agent X," designed to meet the structural, technical, and visualization requirements of the prompt.
Executive Summary
This document provides a detailed overview of the fundamental microbiological characteristics of Antibacterial Agent X, a novel investigational antimicrobial compound. It encompasses its mechanism of action, in vitro and in vivo activity, and spectrum of efficacy against a range of bacterial pathogens. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further research and evaluation of its therapeutic potential.
Mechanism of Action
Antibacterial Agent X is believed to exert its bactericidal effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential enzymes are responsible for supercoiling and decatenating bacterial DNA, processes critical for DNA replication, repair, and transcription. By binding to the enzyme-DNA complex, Antibacterial Agent X stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.
Signaling Pathway Diagram
Caption: Inhibition of DNA replication pathway by Antibacterial Agent X.
In Vitro Antibacterial Activity
The in vitro potency of Antibacterial Agent X was evaluated against a panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.
Summary of In Vitro Activity
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 | 1 |
| Streptococcus pneumoniae | Gram-positive | 0.25 | 0.5 |
| Escherichia coli | Gram-negative | 1 | 2 |
| Pseudomonas aeruginosa | Gram-negative | 4 | 8 |
| Klebsiella pneumoniae (MDR) | Gram-negative | 2 | 4 |
In Vivo Efficacy
The in vivo efficacy of Antibacterial Agent X was assessed in murine infection models. The studies aimed to determine the protective dose (ED50) and the reduction in bacterial burden in key tissues following treatment.
Summary of In Vivo Efficacy
| Infection Model | Pathogen | ED50 (mg/kg) | Log Reduction in CFU/g (Tissue) |
| Murine Thigh Infection | Staphylococcus aureus | 10 | 3.5 (Thigh) |
| Murine Sepsis Model | Escherichia coli | 20 | 4.0 (Spleen) |
| Murine Pneumonia Model | Streptococcus pneumoniae | 15 | 3.0 (Lung) |
Experimental Protocols
Determination of MIC and MBC
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antibacterial Agent X were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Workflow:
Caption: Workflow for MIC and MBC determination.
Detailed Steps:
-
A standardized bacterial inoculum (0.5 McFarland) is prepared.
-
Two-fold serial dilutions of Antibacterial Agent X are made in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto nutrient agar plates.
-
The agar plates are incubated at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial count.
Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antibacterial agents in a localized deep-tissue infection.
Protocol Workflow:
Caption: Workflow for the murine thigh infection model.
Detailed Steps:
-
Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
A defined inoculum of the test organism is injected into the thigh muscle of the mice.
-
Two hours post-infection, treatment is initiated with varying doses of Antibacterial Agent X administered via a relevant route (e.g., subcutaneous or intravenous).
-
At 24 hours post-treatment, mice are euthanized, and the thigh muscles are aseptically removed.
-
The tissues are homogenized, and serial dilutions are plated on appropriate agar media.
-
The plates are incubated, and the number of colony-forming units (CFU) is determined.
-
The efficacy is expressed as the log10 reduction in CFU per gram of tissue compared to untreated controls. The dose required to achieve a 50% reduction in bacterial load (ED50) is calculated.
Conclusion
Antibacterial Agent X demonstrates promising broad-spectrum antibacterial activity in both in vitro and in vivo settings. Its mechanism of action, targeting essential bacterial enzymes, suggests a potential for efficacy against a range of clinically relevant pathogens. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety profile for potential clinical development.
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antibacterial Agents
Introduction
In vitro susceptibility testing is a cornerstone of antimicrobial research and development, providing critical data on the efficacy of a novel agent against various bacterial pathogens. These tests determine the minimum concentration of an agent required to inhibit or kill bacteria, guiding further preclinical and clinical development. This document provides detailed protocols for standard in vitro susceptibility testing methods applicable to new antibacterial agents. While the user requested information specifically for "Antibacterial agent 181," a thorough search did not yield a specific antibacterial agent with this designation. The following protocols are therefore provided as a general guide for researchers, scientists, and drug development professionals working with novel antibacterial compounds.
The two most widely used methods for quantitative and qualitative assessment of antibacterial activity are Broth Microdilution and Agar Disk Diffusion, respectively.[1][2] These methods, when performed according to standardized procedures, yield reproducible results that are essential for the evaluation of an antimicrobial agent.[1][3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[1][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6][7][8]
Table 1: Example MIC Data for a Hypothetical Antibacterial Agent
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Enterococcus faecalis | 29212 | 1 |
Experimental Protocol: Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates[4]
-
Test antibacterial agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[4]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[9]
-
Sterile multichannel pipette
-
Incubator (35°C ± 2°C)[10]
-
ELISA plate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibacterial Agent Dilutions:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibacterial agent, bringing the total volume to 100 µL.
-
Include a growth control well containing only inoculum and broth (no antibacterial agent) and a sterility control well containing only broth.[4]
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.[13]
-
Alternatively, results can be read using an ELISA plate reader.
-
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. woah.org [woah.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. litfl.com [litfl.com]
- 8. idexx.dk [idexx.dk]
- 9. researchgate.net [researchgate.net]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 181
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This metric is crucial for assessing the potency of new antimicrobial compounds, determining bacterial susceptibility to antibiotics, and guiding therapeutic decisions.[2][3] This application note provides detailed protocols for determining the MIC of "Antibacterial agent 181," a potent ciprofloxacin cationic antibacterial agent, using the broth microdilution and agar dilution methods.[4][5]
This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with reported MIC values of 2 μg/mL against Staphylococcus aureus and Escherichia coli.[4] The following protocols offer standardized procedures to reproduce these findings and test the agent against other bacterial strains.
Principle of the Assays
Both broth and agar dilution methods aim to determine the MIC by exposing a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent.[5][6]
-
Broth Dilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6][7] Each well is then inoculated with a standardized bacterial suspension.[8] Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the agent in which no growth is observed.[7][9]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[10][11] A standardized inoculum of bacteria is spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits colony formation.[10]
Data Presentation: Known MIC Values
The following table summarizes the reported MIC values for this compound against common bacterial strains.
| Bacterial Strain | Type | MIC Value (μg/mL) |
| Staphylococcus aureus | Gram-positive | 2 |
| Escherichia coli | Gram-negative | 2 |
| Data sourced from MedchemExpress.[4] |
Experimental Protocols
Broth Microdilution Method
This is the most frequently used method for determining MIC values.[7]
Materials:
-
This compound
-
Sterile 96-well round-bottom microtiter plates[12]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard[13]
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Multichannel pipette
Protocol Steps:
-
Preparation of Bacterial Inoculum:
-
Select 3-4 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][13]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is at least double the highest concentration to be tested.
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[12]
-
Add 100 µL of the prepared stock solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[12]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the appropriate volume of the diluted bacterial suspension to reach the final concentration of 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).
-
Include a positive control (broth + inoculum, no agent) and a negative/sterility control (broth only).[9]
-
Incubate the plate at 37°C for 16-20 hours under aerobic conditions.[2][7]
-
-
Reading and Interpreting Results:
Agar Dilution Method
Considered a gold standard for susceptibility testing, this method is useful for testing multiple bacterial strains simultaneously.[10]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Water bath (45-50°C)
-
Incubator (37°C)[10]
Protocol Steps:
-
Preparation of Agar Plates:
-
Prepare a stock solution of this compound at 10 times the highest desired final concentration.
-
Prepare a series of two-fold dilutions of the agent in a sterile diluent.
-
Melt MHA and cool it in a water bath to 45-50°C.
-
Add 1 part of each antibiotic dilution to 9 parts of molten agar to create plates with the desired final concentrations. Mix gently but thoroughly to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a control plate containing no antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.[10]
-
-
Inoculation and Incubation:
-
Spot a fixed volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and moving to increasing concentrations of the agent.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-20 hours.[10]
-
-
Reading and Interpreting Results:
-
Examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[10]
-
Visualized Workflows
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Agar Dilution MIC Assay.
Data Recording Template
Researchers can use the following table to record their experimental results.
| Agent Concentration (μg/mL) | Well/Plate 1 | Well/Plate 2 | Well/Plate 3 | Growth (+/-) |
| 128 | ||||
| 64 | ||||
| 32 | ||||
| 16 | ||||
| 8 | ||||
| 4 | ||||
| 2 | ||||
| 1 | ||||
| 0.5 | ||||
| 0.25 | ||||
| Growth Control | ||||
| Sterility Control | ||||
| Determined MIC (μg/mL): |
References
- 1. scilit.com [scilit.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols: Cytotoxicity of Antibacterial Agent 181 on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 181, a potent ciprofloxacin-based cationic antimicrobial compound, has demonstrated significant efficacy against various bacterial strains. As with any therapeutic candidate, a thorough evaluation of its safety profile, particularly its effects on mammalian cells, is crucial. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays: MTT, LDH, and Annexin V. The provided data is illustrative to guide researchers in their experimental design and data presentation.
The cytotoxicity of ciprofloxacin and its derivatives in mammalian cells can be multifaceted. While generally exhibiting selective toxicity towards bacteria, at higher concentrations, these compounds can impact mammalian cell viability. Mechanisms may include the inhibition of topoisomerase II, leading to DNA damage, and interference with mitochondrial function, potentially triggering apoptosis.[1][2] As a cationic agent, this compound may also interact with and disrupt the integrity of mammalian cell membranes, a common mechanism for cationic antimicrobial peptides that can lead to necrosis.[3][4]
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions, cell type, and the specific properties of this compound.
Table 1: MTT Assay - Metabolic Activity of Mammalian Cells Treated with this compound
| Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98 ± 5.1 |
| 25 | 95 ± 6.2 |
| 50 | 85 ± 7.8 |
| 100 | 60 ± 9.3 |
| 200 | 35 ± 11.2 |
Table 2: LDH Release Assay - Membrane Integrity of Mammalian Cells Treated with this compound
| Concentration (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 10 | 6 ± 1.5 |
| 25 | 8 ± 2.1 |
| 50 | 15 ± 3.5 |
| 100 | 40 ± 5.8 |
| 200 | 75 ± 8.9 |
Table 3: Annexin V/PI Apoptosis Assay - Flow Cytometry Analysis of Mammalian Cells Treated with this compound (100 µg/mL for 24 hours)
| Cell Population | Percentage of Total Cells (Mean ± SD) |
| Live (Annexin V-, PI-) | 65 ± 5.5 |
| Early Apoptosis (Annexin V+, PI-) | 20 ± 3.2 |
| Late Apoptosis/Necrosis (Annexin V+, PI+) | 12 ± 2.8 |
| Necrosis (Annexin V-, PI+) | 3 ± 0.9 |
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293, HepG2)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[8][9][10][11]
Materials:
-
Mammalian cells of choice
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired time.
-
Prepare controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Vehicle control
-
-
Carefully transfer a specific volume of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[9][10]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[10]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Mammalian cells of choice
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up appropriate controls for compensation (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Signaling Pathways
Potential Apoptosis Signaling Pathway Induced by this compound
Ciprofloxacin, the parent compound of this compound, can induce apoptosis by causing mitochondrial DNA damage, which triggers the intrinsic apoptosis pathway.[16]
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Potential Necrosis Signaling Pathway Induced by this compound
As a cationic agent, this compound might induce necrosis by directly disrupting the cell membrane.
Caption: Necrotic cell death pathway potentially induced by this compound.
References
- 1. Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT Assay [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Delayed cytotoxicity and cleavage of mitochondrial DNA in ciprofloxacin-treated mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of Antibacterial Agent 181
Introduction Antibacterial Agent 181 is a novel investigational compound demonstrating potent in vitro activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols and summarize the in vivo efficacy of Agent 181 in established murine infection models. The data presented herein supports the potential of Agent 181 as a therapeutic agent for treating severe bacterial infections.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents by quantifying the reduction in bacterial load in a localized tissue infection.
Efficacy Data Summary
The efficacy of this compound was evaluated against MRSA strain USA300 in a neutropenic murine thigh infection model. Treatment was administered intravenously (IV) 2 hours post-infection. Thighs were harvested 24 hours post-infection for bacterial enumeration.
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/gram) ± SD | Change from 2h Post-Infection Control (Log10 CFU) |
| Vehicle Control | - | 7.89 ± 0.21 | +2.15 |
| Agent 181 | 5 | 5.15 ± 0.35 | -0.59 |
| Agent 181 | 10 | 4.22 ± 0.29 | -1.52 |
| Agent 181 | 20 | 3.18 ± 0.41 | -2.56 (Bactericidal) |
| Vancomycin | 110 | 4.55 ± 0.33 | -1.19 |
| 2h Post-Infection Control | - | 5.74 ± 0.18 | - |
Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU from the initial inoculum. A bacteriostatic effect is noted by a <3-log10 reduction compared to the initial inoculum but a significant reduction compared to the vehicle control at 24 hours.
Experimental Workflow: Thigh Infection Model
Caption: Workflow for the murine neutropenic thigh infection model.
Detailed Protocol: Murine Thigh Infection
Objective: To determine the dose-dependent efficacy of Agent 181 in reducing bacterial burden in a localized MRSA infection.
Materials:
-
Specific pathogen-free, female ICR mice (6-8 weeks old)
-
Cyclophosphamide
-
Ketamine/Xylazine for anesthesia
-
MRSA USA300 strain
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
This compound, Vancomycin, Vehicle (e.g., 5% DMSO in saline)
-
Tissue homogenizer
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least 5 days before the experiment.
-
Induce neutropenia by administering cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
-
Inoculum Preparation:
-
Culture MRSA USA300 overnight in TSB.
-
Sub-culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash cells with sterile PBS and dilute to the desired concentration (approx. 2 x 10^6 CFU/mL).
-
-
Infection:
-
Anesthetize mice using Ketamine/Xylazine.
-
Inject 50 µL of the bacterial suspension (approx. 1 x 10^5 CFU) directly into the right thigh muscle.
-
-
Treatment:
-
Two hours post-infection, administer the designated treatment (Agent 181, Vancomycin, or Vehicle) via intravenous (IV) injection into the tail vein.
-
-
Endpoint Measurement:
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the tissue and homogenize it in 1 mL of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of CFU per gram of tissue.
-
Convert CFU/gram values to Log10 CFU/gram for analysis. Compare treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA).
-
Murine Systemic Infection (Sepsis) Model
This model assesses the ability of an antibacterial agent to protect animals from mortality caused by a systemic, bloodstream infection.
Efficacy Data Summary
The protective efficacy of Agent 181 was evaluated in a murine sepsis model against a lethal dose of MRSA strain USA300. A single IV dose was administered 1 hour post-infection, and survival was monitored for 7 days.
| Treatment Group | Dose (mg/kg) | N | Survival Rate (%) at Day 7 |
| Vehicle Control | - | 10 | 0% |
| Agent 181 | 10 | 10 | 40% |
| Agent 181 | 20 | 10 | 80% |
| Agent 181 | 40 | 10 | 100% |
| Vancomycin | 110 | 10 | 70% |
Hypothetical Mechanism of Action: Agent 181
Caption: Hypothesized mechanism of Agent 181 inhibiting PBP2a.
Detailed Protocol: Murine Systemic Infection
Objective: To evaluate the efficacy of Agent 181 in preventing mortality in a lethal systemic MRSA infection model.
Materials:
-
Specific pathogen-free, female ICR mice (6-8 weeks old)
-
MRSA USA300 strain
-
Gastric Mucin (5% w/v, sterile)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), sterile
-
This compound, Vancomycin, Vehicle
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least 5 days before the experiment, ensuring free access to food and water.
-
-
Inoculum Preparation:
-
Culture MRSA USA300 overnight in TSB.
-
Wash cells with sterile PBS and resuspend in PBS.
-
Mix the bacterial suspension 1:1 with 5% sterile gastric mucin to create the final inoculum. The final dose should be approximately 1 x 10^8 CFU in 200 µL, a predetermined lethal dose (LD90-100).
-
-
Infection:
-
Administer 200 µL of the bacterial/mucin suspension via intraperitoneal (IP) injection.
-
-
Treatment:
-
One hour post-infection, administer a single dose of Agent 181, Vancomycin, or Vehicle via the intravenous (IV) route.
-
-
Monitoring and Endpoint:
-
Monitor the mice at least twice daily for signs of morbidity (e.g., ruffled fur, lethargy, hunched posture) and mortality for a period of 7 days.
-
The primary endpoint is survival at the end of the 7-day observation period.
-
-
Data Analysis:
-
Record the number of surviving animals in each group daily.
-
Plot survival curves (Kaplan-Meier) and compare treatment groups to the vehicle control using the log-rank test. Calculate the final survival percentage for each group.
-
Application Notes and Protocols: Antibacterial Agent 181
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial agent 181, also identified as Compound 3f, is a novel ciprofloxacin-based cationic antibacterial agent demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] These application notes provide detailed protocols for the laboratory use of this compound, focusing on the evaluation of its antimicrobial efficacy and investigation of its mechanism of action. The primary experimental data and specific protocol parameters are based on the findings reported by Gao C, et al. in the European Journal of Medicinal Chemistry (2024).[1] Researchers are strongly encouraged to consult this primary publication for precise experimental details and comprehensive data analysis.
Product Information
| Property | Value |
| Product Name | This compound |
| Synonym | Compound 3f |
| Chemical Formula | C33H41BrFN5O5 |
| Molecular Weight | 686.61 g/mol |
| Description | A potent ciprofloxacin cationic antibacterial agent with low cytotoxicity. |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in solvent at -80°C for up to 1 year. |
| Solubility | A suggested in vivo formulation includes DMSO, PEG300, Tween 80, and saline/PBS/ddH2O. Please refer to the primary literature for specific solvent recommendations and concentrations for in vitro assays. |
Data Presentation: Antibacterial Activity
This compound has demonstrated significant efficacy against key pathogenic bacteria. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values. For a complete list of susceptible strains and detailed susceptibility data, please refer to the primary research article.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 2 µg/mL[1][2][3][4] |
| Escherichia coli | Gram-negative | 2 µg/mL[1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and should be adapted based on the specific details provided in Gao C, et al., Eur J Med Chem. 2024.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (S. aureus, E. coli)
-
Spectrophotometer
-
Plate reader
-
Sterile saline (0.85%)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a separate 96-well plate to create a range of concentrations. The specific concentration range should be based on the expected MIC (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Assay Performance:
-
Add 100 µL of each antibacterial agent dilution to the corresponding wells of the assay microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (wells with bacteria and MHB, no agent) and a sterility control (wells with MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity) as observed by eye or with a plate reader.
-
Time-Kill Kinetics Assay
Principle: This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
MHB
-
Bacterial strains
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase bacterial culture as described for the MIC assay.
-
Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without the antibacterial agent.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Time-Point Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Forming Unit (CFU) Enumeration:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Bacterial Membrane Potential Assay
Principle: This assay assesses the effect of the antibacterial agent on the bacterial cytoplasmic membrane potential using a fluorescent dye. Depolarization of the membrane leads to a change in fluorescence.
Materials:
-
This compound
-
Bacterial strains
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with buffer and resuspend to a specific optical density (e.g., OD600 of 0.2).
-
-
Dye Loading:
-
Add the membrane potential-sensitive dye to the bacterial suspension at a concentration specified in the primary literature or dye manufacturer's protocol.
-
Incubate in the dark to allow the dye to equilibrate across the bacterial membrane.
-
-
Fluorescence Measurement:
-
Monitor the baseline fluorescence of the dye-loaded cells.
-
Add this compound at a predetermined concentration (e.g., a multiple of the MIC).
-
Immediately begin recording the change in fluorescence over time. A rapid increase in fluorescence typically indicates membrane depolarization.
-
A positive control, such as a known membrane-depolarizing agent (e.g., CCCP), should be included.
-
Intracellular Reactive Oxygen Species (ROS) Assay
Principle: This assay measures the generation of ROS within bacterial cells upon exposure to the antibacterial agent, using a cell-permeable fluorescent probe.
Materials:
-
This compound
-
Bacterial strains
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Buffer or growth medium
-
Fluorometer, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Preparation and Dye Loading:
-
Grow bacteria to the mid-logarithmic phase.
-
Incubate the bacterial cells with the H2DCFDA probe in buffer or medium for a specified time to allow for cellular uptake and de-esterification.
-
-
Treatment and Measurement:
-
Wash the cells to remove excess probe.
-
Expose the cells to this compound at various concentrations.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates the oxidation of the probe by intracellular ROS.
-
A positive control, such as hydrogen peroxide, should be used to induce ROS production.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
References
Application Notes and Protocols: Spectroscopic Analysis of "Antibacterial agent 181" Bacterial Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 181," a potent ciprofloxacin derivative, has demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL for both strains. As a member of the fluoroquinolone class, its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] This interference with DNA replication and repair processes ultimately leads to bacterial cell death. Understanding the nuanced interactions between "this compound" and its bacterial targets is crucial for optimizing its therapeutic potential and overcoming resistance mechanisms.
This document provides detailed application notes and protocols for the spectroscopic analysis of the bacterial interaction with "this compound." The methodologies described herein leverage the power of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular changes occurring within bacteria upon exposure to this antibacterial agent.
Mechanism of Action and Signaling Pathway
"this compound," being a ciprofloxacin analog, targets and inhibits the activity of DNA gyrase and topoisomerase IV in bacteria.[1][2][3][4] These enzymes are essential for relieving topological stress in DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA conjugate, the agent traps the enzymes in their cleavage-competent state, leading to an accumulation of double-stranded DNA breaks.[3][5] This DNA damage triggers a cascade of cellular responses, most notably the SOS response, a global stress response to DNA damage in bacteria.
The SOS response involves the activation of the RecA protein, which senses the presence of single-stranded DNA that arises from the damage. Activated RecA promotes the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of a suite of genes involved in DNA repair, mutagenesis, and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SOS response - Wikipedia [en.wikipedia.org]
- 4. The STINT-NMR Method for Studying In-cell Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and DNA interaction of triazine iron and ruthenium complexes: spectroscopic, voltammetric and theoretical studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04152B [pubs.rsc.org]
Application Notes and Protocols for Studying Resistance Development to Antibacterial Agent 181
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of bacterial resistance to antimicrobial agents is a significant global health threat. Understanding the mechanisms and dynamics of resistance development is crucial for the effective lifecycle management of new antibacterial compounds. This document provides a comprehensive set of protocols to study the potential for resistance development to "Antibacterial Agent 181," a novel synthetic antimicrobial.
The methodologies outlined below are designed to:
-
Determine the intrinsic potency of Agent 181.
-
Assess the propensity for spontaneous resistance development.
-
Generate resistant mutants through selective pressure for further characterization.
-
Identify the genetic basis of resistance.
-
Characterize the molecular mechanisms of resistance, such as efflux pump upregulation.
These protocols are intended to provide a robust framework for researchers in academic and industrial drug development settings.
Foundational Assays for Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a fundamental measure of a drug's potency. The broth microdilution method is a standard and widely used technique.[3][4]
Objective: To determine the MIC of Agent 181 against a panel of relevant bacterial strains.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)[2]
-
Bacterial cultures in logarithmic growth phase, adjusted to ~1 x 10^6 CFU/mL
-
Sterile multichannel pipettes and reservoirs
-
Plate reader (optional, for OD600 readings)
Procedure:
-
Prepare Agent 181 Dilutions: In a 96-well plate, create a two-fold serial dilution of Agent 181.
-
Add 100 µL of sterile MHB to wells 2 through 11.
-
Add 200 µL of Agent 181 at the starting concentration (e.g., 128 µg/mL, diluted from stock) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (MHB only).
-
-
Inoculate Plates: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1] Add 100 µL of this standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[1]
-
Determine MIC: The MIC is the lowest concentration of Agent 181 at which there is no visible turbidity (growth).[1][2] This can be assessed visually or by reading the optical density at 600 nm (OD600).
Assessing the Propensity for Resistance Development
Protocol: Serial Passage for In Vitro Resistance Selection
Serial passage studies, also known as multi-step resistance studies, involve repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic to select for mutants with increased resistance over time.[5][6] This method helps determine how quickly resistance can develop and the magnitude of the resistance increase.[6]
Objective: To induce resistance to Agent 181 in a susceptible bacterial strain and monitor the change in MIC over time.
Materials:
-
All materials listed for MIC determination.
-
Additional sterile 96-well plates and culture tubes.
Procedure:
-
Initial MIC: Determine the baseline MIC of Agent 181 for the selected bacterial strain as described in Protocol 2.1.
-
Daily Passaging:
-
Set up a new MIC assay as described in Protocol 2.1.
-
After incubation, identify the well with the highest concentration of Agent 181 that still shows growth (this is the sub-MIC culture).
-
Use this sub-MIC culture to inoculate the next day's MIC assay by diluting it 1:1000 in fresh MHB.
-
-
Repeat: Continue this process for a defined period (e.g., 14-30 days) or until a significant increase in MIC is observed.[5]
-
Data Collection: Record the MIC value daily. After the experiment, isolate and store colonies from the highest MIC wells for further analysis (e.g., whole-genome sequencing).
Data Presentation: The results of a serial passage experiment can be summarized in a table and visualized with a graph plotting the MIC value against the passage number (day).
Table 1: Example Data from Serial Passage of S. aureus with Agent 181
| Passage Day | MIC (µg/mL) | Fold Change from Day 0 |
|---|---|---|
| 0 | 0.5 | 1x |
| 1 | 0.5 | 1x |
| 2 | 1 | 2x |
| 3 | 1 | 2x |
| ... | ... | ... |
| 14 | 16 | 32x |
| 15 | 32 | 64x |
Protocol: Mutant Prevention Concentration (MPC) Assay
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial that prevents the growth of any resistant mutants from a large bacterial population (≥10^9 CFU).[7][8] The range between the MIC and MPC is termed the Mutant Selection Window (MSW), where the selection of resistant mutants is most likely.[8]
Objective: To determine the MPC of Agent 181 and define its MSW.
Materials:
-
Agent 181
-
Mueller-Hinton Agar (MHA) plates
-
Large-volume bacterial culture (≥10^10 CFU/mL)
-
Spectrophotometer
-
Centrifuge and sterile saline for concentrating culture
Procedure:
-
Prepare High-Density Inoculum: Grow a large volume (e.g., 500 mL) of the test organism overnight. Concentrate the cells by centrifugation and resuspend in a small volume of saline to achieve a density of ≥10^10 CFU/mL.
-
Prepare MPC Plates: Prepare MHA plates containing a range of Agent 181 concentrations, typically from 1x to 64x the baseline MIC.[8]
-
Plate Inoculum: Spread at least 10^9 CFU onto each agar plate. This is a critical step to ensure a sufficient population is screened for pre-existing mutants.[7]
-
Incubation: Incubate the plates at 37°C for up to 72 hours.[8]
-
Determine MPC: The MPC is the lowest drug concentration on which no bacterial colonies are observed.[5][8]
Data Presentation: MPC data is crucial for preclinical risk assessment.
Table 2: Example MIC and MPC Data for Agent 181
| Organism | MIC90 (µg/mL) | MPC90 (µg/mL) | Mutant Selection Window (MSW) |
|---|---|---|---|
| S. aureus | 0.5 | 8 | 0.5 - 8 µg/mL |
| E. coli | 2 | 32 | 2 - 32 µg/mL |
| P. aeruginosa | 4 | >64 | 4 - >64 µg/mL |
Molecular Characterization of Resistant Mutants
Protocol: Whole-Genome Sequencing (WGS) of Resistant Isolates
WGS is a powerful tool for identifying the genetic basis of resistance.[9][10] By comparing the genome of a resistant isolate to its susceptible parent, specific mutations (e.g., in target genes, regulators) can be identified.[11][12]
Objective: To identify all genetic mutations in Agent 181-resistant isolates selected from serial passage or MPC experiments.
Procedure:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from the resistant isolate and its susceptible parent strain using a commercial kit.
-
Library Preparation: Prepare sequencing libraries according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing to generate millions of short reads for each genome.[12]
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the reads from the resistant isolate to the reference genome of the susceptible parent strain.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant isolate.
-
Annotation: Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense).
-
Data Presentation: Identified mutations should be presented in a clear, tabular format.
Table 3: Example WGS Results for Agent 181-Resistant S. aureus
| Gene | Nucleotide Change | Amino Acid Change | Putative Function of Gene |
|---|---|---|---|
| gyrA | C248T | Ser83Leu | DNA Gyrase Subunit A (Drug Target) |
| mgrA | G152A | Gly51Asp | Global Regulator (Efflux Pump Control) |
Protocol: qRT-PCR for Efflux Pump Gene Expression
Overexpression of efflux pumps is a common mechanism of antibiotic resistance, as they actively transport drugs out of the bacterial cell.[13] Quantitative real-time PCR (qRT-PCR) is used to measure and compare the expression levels of specific efflux pump genes between susceptible and resistant isolates.[14]
Objective: To quantify the expression of known efflux pump genes (e.g., acrB, mdtB) in the Agent 181-resistant isolate relative to its susceptible parent.
Materials:
-
Bacterial cultures (resistant and susceptible parent) grown to mid-log phase.
-
RNA extraction kit.
-
cDNA synthesis kit.[15]
-
SYBR Green qPCR Master Mix.[15]
-
Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA) for normalization.[16]
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from both the resistant and susceptible strains. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[16]
-
qPCR: Set up the qPCR reaction with primers for the target gene and the housekeeping gene. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15][17]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[14] This method normalizes the expression of the target gene to the housekeeping gene and compares the value in the resistant strain to the susceptible parent.
Data Presentation: Fold-change in gene expression is best presented in a table or bar chart.
Table 4: Relative Expression of Efflux Pump Genes in Agent 181-Resistant E. coli
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Standard Deviation |
|---|---|---|
| acrB | 12.5 | ± 1.8 |
| mdtF | 8.2 | ± 1.1 |
| emrD | 1.3 | ± 0.4 |
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. bmglabtech.com [bmglabtech.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]
- 8. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 9. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 14. RT-qPCR analysis of efflux pump genes [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Antibiotic Resistance and Efflux Pump Gene Expression in Neisseria Gonorrhoeae Isolates from South Africa by Quantitative Real-Time PCR and Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivery of Antibacterial Agent 181
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential delivery systems for the potent cationic ciprofloxacin derivative, Antibacterial agent 181. Given that specific delivery system research for this compound is not yet widely published, this document leverages established delivery strategies for ciprofloxacin as a foundation for future research and development.
Introduction to this compound
This compound is a potent, cationic antibacterial agent derived from ciprofloxacin, exhibiting low cytotoxicity. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of 2 µg/mL against Staphylococcus aureus and Escherichia coli.[1] The development of effective delivery systems for this agent is crucial to enhance its therapeutic efficacy, improve bioavailability at the site of infection, and potentially overcome mechanisms of bacterial resistance.
Potential Delivery Systems for this compound
A variety of delivery platforms have been successfully employed for ciprofloxacin and are adaptable for this compound. These systems aim to provide controlled release, targeted delivery, and protection from degradation.
Nanoparticle-Based Systems
Nanoparticles offer several advantages for antibiotic delivery, including improved penetration into bacterial biofilms and targeting of infected cells.[1][2]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and chitosan can encapsulate antibiotics, offering sustained release and enhanced stability.[1][3] Chitosan nanoparticles, in particular, have shown to decrease the MIC of ciprofloxacin against E. coli and S. aureus.[1]
-
Metallic Nanoparticles: Gold nanoparticles (AuNPs) can serve as carriers for antibiotics. While AuNPs themselves may not have inherent antibacterial activity, they can enhance the efficacy of the loaded drug by facilitating its delivery to the target site.[4]
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that can improve the physical stability and provide controlled release of encapsulated drugs.[5]
Hydrogel-Based Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for topical and localized drug delivery. They can be formulated to provide sustained release of antibiotics directly at the infection site, which is particularly beneficial for wound infections or ocular applications.[6][7]
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They can protect the encapsulated antibiotic from degradation, prolong its circulation time, and facilitate its uptake by infected cells.[8][9] Inhaled liposomal ciprofloxacin has been developed to achieve high local concentrations in the lungs while minimizing systemic side effects.[1][9]
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials with high porosity and a large surface area, making them excellent candidates for drug loading and delivery. The release of the drug from the MOF can be triggered by changes in pH, which is advantageous for targeting acidic environments often found at infection sites.[10][11][12][13]
Data Presentation: Comparison of Ciprofloxacin Delivery Systems
The following tables summarize key quantitative data from studies on various ciprofloxacin delivery systems. These values can serve as a benchmark for the development and characterization of this compound delivery platforms.
Table 1: Nanoparticle-Based Ciprofloxacin Delivery Systems
| Delivery System | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| Polymeric Nanoparticles | PEG-PLGA | 120 ± 0.43 | 63.26 ± 9.24 | 7.75 ± 1.13 | Sustained release over 168 hours.[3] |
| Chitosan Nanoparticles | Chitosan | - | - | - | 50% reduction in MIC against E. coli and S. aureus.[1] |
| Nano-in-Micro Hydrogel | PEG-g-PHCs/Alginate | 218 (nanoparticles) | 30 | - | Rapid initial swelling and sustained release.[14] |
Table 2: Hydrogel, Liposome, and MOF-Based Ciprofloxacin Delivery Systems
| Delivery System | Carrier Material | Release Profile | Key Findings |
| Bioadhesive Hydrogel | - | Sustained release up to 24 hours | Effective against S. aureus and P. aeruginosa in an ex vivo corneal injury model.[7] |
| Liposomes (inhalable) | - | Sustained levels in the lung for 24 hours | High local antibiotic concentrations with reduced systemic exposure.[9] |
| Metal-Organic Framework | UiO-66 | ~80% release at pH 7.4 and ~87% at pH 5.0 within 3 days | pH-sensitive release.[11][12] |
| Magnetic Metal-Organic Framework | Fe3O4@PAA@ZIF-8 | ~73% release within 2 days | High drug loading of 93%.[10][13] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of delivery systems for this compound, based on established methods for ciprofloxacin.
Protocol for Preparation of Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Dissolve Polymer: Dissolve a known amount of a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).
-
Add Agent: Add this compound to the polymer solution and mix thoroughly.
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
Protocol for In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of the this compound-loaded delivery system (e.g., nanoparticles, hydrogel) in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Place the dispersion in a dialysis bag or a similar setup and incubate in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol for Antibacterial Activity Assessment (Broth Microdilution Method for MIC Determination)
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound-loaded delivery system and the free drug in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without any antibacterial agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacterium.
Visualizations
Signaling Pathway
Caption: Mechanism of action of fluoroquinolones like this compound.
Experimental Workflow
Caption: Experimental workflow for developing and evaluating a delivery system.
References
- 1. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Polymeric nanoparticles delivery circumvents bacterial resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ciprofloxacin-loaded bioadhesive hydrogels for ocular applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Synthesis, identification and application of the novel metal-organic framework Fe3O4@PAA@ZIF-8 for the drug delivery of ciprofloxacin and investigation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The preparation and characterization of UiO-66 metal–organic frameworks for the delivery of the drug ciprofloxacin and an evaluation of their antibacterial activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The preparation and characterization of UiO-66 metal–organic frameworks for the delivery of the drug ciprofloxacin and an evaluation of their antibacterial activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Swellable Ciprofloxacin-Loaded Nano-in-Micro Hydrogel Particles for Local Lung Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "Antibacterial Agent 181"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 181, also known as compound 3f, is a novel cationic derivative of ciprofloxacin designed to combat bacterial infections, including those caused by persistent bacteria and biofilms.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound, covering the assessment of its antibacterial activity, mechanism of action, and cytotoxicity.
Overview of this compound
This compound has demonstrated potent activity against a broad spectrum of bacteria, including Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative strains such as Escherichia coli and Stenotrophomonas maltophilia.[1] A key feature of this agent is its efficacy against persister cells within biofilms, a common challenge in treating chronic infections.[1] Furthermore, it exhibits low hemolytic toxicity, suggesting a favorable safety profile.[1]
Mechanism of Action
Unlike its parent compound ciprofloxacin, which primarily inhibits DNA gyrase and topoisomerase IV, this compound exerts its bactericidal effect through a multi-faceted attack on the bacterial cell membrane.[1][3][4][5][6] The proposed mechanism involves:
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Disruption of Membrane Potential: The cationic nature of the agent likely facilitates its interaction with the negatively charged bacterial membrane, leading to depolarization.[1]
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Increased Membrane Permeability: Following the disruption of the membrane potential, the integrity of the cell membrane is compromised, leading to increased permeability.[1]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential genetic material and other cellular components.[1]
-
Induction of Oxidative Stress: The disruption of cellular processes culminates in the production of reactive oxygen species (ROS), leading to further cellular damage and death.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 2[2][7] |
| Escherichia coli | 2[2][7] |
| Enterococcus faecalis | Data not available |
| Stenotrophomonas maltophilia | Data not available |
Note: The MIC values for E. faecalis and S. maltophilia are not specified in the provided search results but the agent is stated to be effective against them.
Table 2: Hemolytic Activity of this compound
| Concentration (µg/mL) | Hemolysis Rate (%) |
| 1280 | 5.1[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended.
Materials:
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This compound stock solution
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Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Cytotoxicity Assay (Hemolysis Assay)
This protocol assesses the lytic effect of this compound on red blood cells.[1]
Materials:
-
Freshly collected red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cell Suspension:
-
Wash the red blood cells three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
-
-
Incubation:
-
In microcentrifuge tubes, mix 100 µL of the red blood cell suspension with 100 µL of various concentrations of this compound in PBS.
-
Include a negative control (PBS only) and a positive control (Triton X-100).
-
Incubate the tubes at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. Induction and Inhibition of Ciprofloxacin Resistance-Conferring Mutations in Hypermutator Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Antibacterial agent 181" MIC assay variability
Welcome to the technical support center for Antibacterial Agent 181. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our MIC results for this compound. What are the common causes?
A1: Variability in MIC assays is a common issue and can stem from several factors.[1][2][3][4] Key sources of inconsistency include:
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Inoculum Preparation: Inconsistent bacterial density in the inoculum is a primary cause of variable MICs.[5][6]
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Media Composition: Variations in pH, cation concentrations (e.g., Ca2+, Mg2+), and the specific lot of Mueller-Hinton Broth (MHB) can affect the activity of this compound.[7][8]
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Incubation Conditions: Fluctuations in incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) can impact bacterial growth rates and, consequently, MIC values.[7][9]
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Agent Preparation and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentration series.
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Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error.[10][11]
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Biological Variability: Inherent biological differences in bacterial strains and even random variations between replicates can contribute to differing results.[2][12]
Q2: What is the recommended inoculum density for MIC testing with this compound?
A2: For standard broth microdilution MIC assays, the recommended final inoculum density is approximately 5 x 10^5 CFU/mL.[13][14] Achieving a consistent starting inoculum is critical for reproducibility.
Q3: How should I prepare the stock solution and serial dilutions of this compound?
A3: The stability and solubility of this compound are crucial. It is recommended to prepare a fresh stock solution for each experiment. The specific solvent will depend on the agent's properties, but sterile deionized water or DMSO are common starting points.[15] Two-fold serial dilutions are standard for MIC assays and should be performed carefully to ensure accuracy.[13]
Q4: Can the type of microplate used affect the MIC results?
A4: Yes, the type of 96-well plate can influence results. It is advisable to use sterile, conical-bottom well plates for broth microdilution to facilitate the reading of growth buttons.[16] Ensure that the plates are compatible with your plate reader if you are using an automated system for reading results.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values Between Replicates
If you are observing different MIC values for the same experiment run in triplicate, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhomogeneous Inoculum | Ensure the bacterial suspension is thoroughly mixed before dispensing into the microplate wells. Vortex the suspension gently before and during inoculation. | Consistent bacterial growth in all positive control wells and more uniform MIC readings across replicates. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly.[5] Use fresh pipette tips for each dilution step and when inoculating wells to avoid cross-contamination and volume errors. | Increased precision in serial dilutions and inoculum delivery, leading to more consistent MICs. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate the antibiotic and media components.[17] To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data. Seal plates with adhesive film before incubation.[16] | Reduced variability between interior and exterior wells, improving overall consistency. |
| Contamination | Visually inspect wells for any signs of contamination (e.g., unexpected turbidity, mixed morphologies). Streak a sample from a suspect well onto an agar plate to check for purity. | Pure cultures in all wells, ensuring the observed MIC is for the target organism. |
Issue 2: Day-to-Day Variability in MIC Results
If your MIC values for this compound are consistent within a single experiment but vary between different experimental days, investigate these factors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Standardization | Prepare the bacterial inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and verify the cell density by plating a serial dilution. | A consistent starting number of bacteria for each experiment, leading to more reproducible MICs over time. |
| Media Preparation | Prepare a large batch of Mueller-Hinton Broth to be used across multiple experiments. Ensure the pH is consistent (7.2-7.4) before each use.[16] | Minimized variability in media composition as a confounding factor. |
| Incubation Conditions | Use a calibrated incubator and monitor the temperature and incubation time precisely.[5] For fastidious organisms, ensure a consistent atmosphere (e.g., CO2 levels). | Stable bacterial growth kinetics from one experiment to the next, resulting in more consistent MIC values. |
| Antibacterial Agent Stock | Prepare fresh stock solutions of this compound for each experiment. If a frozen stock is used, avoid repeated freeze-thaw cycles. | The concentration of the active agent is consistent for each assay, eliminating a significant source of inter-assay variability. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol outlines the standard method for determining the MIC of this compound.
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound at a concentration that is at least double the highest concentration to be tested.
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[13]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on an agar plate, select several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile MHB to the wells in column 12.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
-
Reading the MIC:
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC assay results.
Caption: Hypothetical resistance mechanisms to this compound.
References
- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. biorxiv.org [biorxiv.org]
"Antibacterial agent 181" stability in different media
Technical Support Center: Antibacterial Agent 181
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various experimental media. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of Agent 181 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For optimal stability and activity, we recommend reconstituting lyophilized this compound in sterile, nuclease-free water to create a stock solution of 10 mg/mL. For cell-based assays, further dilutions should be made in the appropriate cell culture medium immediately before use.
Q2: Can I store reconstituted this compound at 4°C?
A2: Short-term storage of the aqueous stock solution at 4°C is possible for up to 48 hours. However, for long-term storage, we strongly advise aliquoting the stock solution and storing it at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation of Agent 181 when I dilute it in my phosphate-buffered saline (PBS). What could be the cause?
A3: Precipitation in PBS can occur due to the formation of insoluble phosphate salts, especially at higher concentrations. We recommend preparing final dilutions in a buffer with lower phosphate concentration or in a saline solution (0.9% NaCl) if your experimental design allows.
Q4: Does the pH of the medium affect the stability and activity of Agent 181?
A4: Yes, the stability of this compound is pH-dependent. The compound is most stable in a pH range of 6.0 to 7.5. At pH values below 5.0 or above 8.5, a significant loss of activity has been observed due to hydrolysis. Please refer to the stability data tables for more details.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Antibacterial Activity | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation in experimental medium. | 1. Aliquot and store stock solutions at -80°C. 2. Use a fresh aliquot for each experiment. 3. Prepare working solutions immediately before use and consider the stability in your chosen medium (see stability data). |
| Inconsistent Results Between Experiments | 1. Variability in media composition. 2. Inconsistent incubation times. 3. Presence of interfering substances. | 1. Use a consistent source and lot of all media and reagents. 2. Standardize all incubation times and temperatures. 3. Ensure the purity of your system and check for potential interactions with other compounds. |
| Precipitation in Cell Culture Medium | 1. High concentration of Agent 181. 2. Interaction with serum proteins. | 1. Do not exceed the recommended final concentration of 100 µg/mL in cell culture media. 2. If precipitation persists, consider reducing the serum concentration if your cell line can tolerate it. |
Stability Data of this compound
The following tables summarize the stability of this compound in different media under various conditions. The percentage of remaining active compound was determined by HPLC-MS analysis.
Table 1: Stability in Aqueous Solutions at Different Temperatures (72 hours)
| Medium | Storage Temperature | Remaining Active Agent 181 (%) |
| Nuclease-free Water | 4°C | 98.5 ± 0.8 |
| Nuclease-free Water | 25°C (Room Temperature) | 85.2 ± 1.5 |
| Nuclease-free Water | 37°C | 65.7 ± 2.1 |
| Phosphate-Buffered Saline (PBS) | 4°C | 95.1 ± 1.2 |
| Phosphate-Buffered Saline (PBS) | 25°C (Room Temperature) | 80.4 ± 1.8 |
| Phosphate-Buffered Saline (PBS) | 37°C | 58.3 ± 2.5 |
Table 2: Stability in Biological Media at 37°C (24 hours)
| Medium | Remaining Active Agent 181 (%) |
| RPMI 1640 + 10% Fetal Bovine Serum | 92.3 ± 1.7 |
| DMEM + 10% Fetal Bovine Serum | 90.8 ± 2.0 |
| Human Plasma | 85.6 ± 2.4 |
| Human Serum | 88.1 ± 2.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the lyophilized powder of Agent 181 to equilibrate to room temperature.
-
Under sterile conditions, add the required volume of nuclease-free water to the vial to achieve a concentration of 10 mg/mL.
-
Gently vortex the vial for 30 seconds to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Sample Preparation: At specified time points, withdraw an aliquot of the Agent 181 solution from the test medium.
-
Protein Precipitation (for biological media): Add three volumes of ice-cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Quantification: The peak area corresponding to Agent 181 is integrated and compared to a standard curve prepared from a freshly dissolved sample to determine the percentage of the remaining active compound.
Visual Guides
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical mechanism of action and degradation pathway for Agent 181.
Technical Support Center: Addressing Off-Target Effects of Antibacterial Agent 181
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of "Antibacterial agent 181" during experiments. As specific off-target data for "this compound" is limited, the information provided is primarily based on the known off-target profile of its parent compound, ciprofloxacin. It is plausible that as a ciprofloxacin derivative, "this compound" may exhibit similar off-target activities.
Troubleshooting Guide
This guide is designed to help you identify and address common issues that may arise from off-target effects of this compound in your experiments.
| Observed Issue | Potential Off-Target Cause | Recommended Action(s) |
| Reduced cell proliferation or unexpected cytotoxicity in mammalian cells. | Inhibition of mammalian topoisomerase II, leading to mitochondrial dysfunction and/or cell cycle arrest.[1][2][3] | 1. Perform a dose-response curve to determine the cytotoxic concentration (IC50) in your cell line using an MTT or similar viability assay. 2. Assess mitochondrial membrane potential using assays like JC-1 or TMRE staining. 3. Analyze cell cycle distribution by flow cytometry after propidium iodide staining to identify arrest at S or G2/M phases.[1][2] |
| Increased incidence of chromosomal abnormalities or aneuploidy. | Interference with mitotic spindle formation due to topoisomerase II inhibition.[1][4][5] | 1. Perform karyotyping or chromosome spread analysis to quantify chromosomal abnormalities.[1][6] 2. Immunofluorescence staining for α-tubulin to visualize mitotic spindle integrity. 3. Consider using a lower, non-cytotoxic concentration of the agent if the antibacterial effect can still be achieved. |
| Altered gene or protein expression unrelated to the intended bacterial target. | Broad effects on cellular pathways due to mitochondrial stress or cell cycle disruption. | 1. Perform whole-genome expression analysis (RNA-seq or microarrays) to identify affected pathways. 2. Validate key expression changes using RT-qPCR or Western blotting. 3. Use bioinformatics tools to analyze enriched pathways and identify potential off-target signaling cascades. |
| Inconsistent experimental results or high variability between replicates. | Cellular stress responses to off-target effects. | 1. Ensure consistent cell culture conditions and passage numbers. 2. Include appropriate controls , such as a vehicle-only control and a positive control for the expected phenotype. 3. Lower the concentration of this compound to the minimum effective concentration for its antibacterial activity. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of ciprofloxacin, the parent compound of this compound?
A1: Ciprofloxacin has been shown to exhibit off-target effects in mammalian cells, primarily through the inhibition of topoisomerase II.[1][7] This can lead to:
-
Mitochondrial Dysfunction: Ciprofloxacin can impair mitochondrial DNA replication and transcription, leading to decreased energy production.[8]
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Cell Cycle Arrest: It can cause cell cycle arrest at the S and G2/M phases in various cell types.[1][2]
-
Induction of Aneuploidy: By interfering with mitotic spindle formation, ciprofloxacin can lead to an abnormal number of chromosomes in daughter cells.[1][4][5]
-
Apoptosis: At higher concentrations, ciprofloxacin can induce programmed cell death.[2][9]
Q2: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
A2: To differentiate between on-target and off-target effects, consider the following strategies:
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Use a structurally unrelated antibacterial agent with the same on-target mechanism as a control. If the observed phenotype persists only with this compound, it is likely an off-target effect.
-
Perform a rescue experiment. If the off-target effect is known (e.g., mitochondrial dysfunction), attempt to rescue the phenotype by providing supplements that support mitochondrial function.
-
Utilize a system lacking the intended bacterial target. If the effect is still observed in a cell-free system or in mammalian cells not infected with bacteria, it is an off-target effect.
Q3: What is a suitable starting concentration for my experiments to minimize off-target effects?
A3: Start by determining the minimum inhibitory concentration (MIC) of this compound against your target bacteria. For your mammalian cell experiments, begin with concentrations at and below the MIC. A dose-response experiment is crucial to identify a concentration that is effective against the bacteria while having minimal impact on your mammalian cells.
Q4: Are there any predictive tools to identify potential off-targets of small molecules?
A4: Yes, several in silico and computational tools can predict potential off-target interactions based on the chemical structure of a compound. These tools screen your molecule against databases of known protein structures and binding sites. While not a substitute for experimental validation, they can provide initial hypotheses for potential off-target liabilities.
Quantitative Data on Off-Target Effects of Ciprofloxacin and Derivatives
The following tables summarize publicly available quantitative data on the off-target effects of ciprofloxacin and its derivatives in mammalian cells. This data can serve as a reference point for designing your experiments.
Table 1: Cytotoxicity of Ciprofloxacin and Derivatives in Mammalian Cancer Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 24 h | 830 | [9] |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 48 h | 140 | [9] |
| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 72 h | 30 | [9] |
| Ciprofloxacin | Glioblastoma A-172 | Not Specified | 388.6 | [3] |
| Ciprofloxacin | SW480 (Colon Cancer) | Not Specified | 160.4 ± 6.7 | [3] |
| Ciprofloxacin | SW620 (Colon Cancer) | Not Specified | 200.4 ± 4.9 | [3] |
| Ciprofloxacin | PC3 (Prostate Cancer) | Not Specified | 101.4 ± 3.6 | [3] |
| Ciprofloxacin Derivative 2 | T-24 (Bladder Cancer) | Not Specified | 3.88 | [10] |
| Ciprofloxacin Derivative 2 | PC-3 (Prostate Cancer) | Not Specified | 9.35 | [10] |
| Ciprofloxacin Derivative 12 | OVCAR-3 (Ovarian Cancer) | Not Specified | 21.62 | [10] |
| Ciprofloxacin Derivative 12 | A549 (Lung Cancer) | Not Specified | 32.98 | [10] |
| Ciprofloxacin Derivative 24 | LOX IMVI (Melanoma) | Not Specified | 25.4 | [10] |
Table 2: Inhibition of Mammalian Topoisomerase by Ciprofloxacin and Derivatives
| Compound | Enzyme | Effect | Concentration | Reference |
| Ciprofloxacin | Topoisomerase II | DNA Relaxation Inhibition (IC50) | 106 µM | [11] |
| Ciprofloxacin | Topoisomerase II | DNA Cleavage Enhancement (EC2) | 171 µM | [11] |
| Ciprofloxacin Derivative | Topoisomerase I | Inhibition (IC50) | 4.77 µM | [10] |
| Ciprofloxacin Derivative | Topoisomerase II | Inhibition (IC50) | 15.00 µM | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the off-target effects of this compound.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Kinase Profiling Assay
Principle: To identify potential off-target kinases, a kinase profiling service or an in-house assay can be used. These assays typically measure the ability of the compound to inhibit the activity of a large panel of purified kinases.
General Workflow:
-
Select a kinase panel that covers a broad range of the human kinome.
-
Prepare a stock solution of this compound at a known concentration.
-
The kinase reactions are typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate (often a peptide), and ATP.
-
This compound is added to the reaction at one or more concentrations.
-
The kinase reaction is allowed to proceed for a set amount of time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo, radiometric assays (32P-ATP), or fluorescence-based assays.
-
The percentage of inhibition for each kinase at each concentration is calculated relative to a no-inhibitor control.
-
Results are often presented as a heatmap or a list of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential off-target signaling cascade of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Ciprofloxacin inhibits proliferation and promotes generation of aneuploidy in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro induction of micronuclei and chromosome aberrations by quinolones: possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myquinstory.info [myquinstory.info]
Validation & Comparative
A Comparative Efficacy Analysis: Antibacterial Agent 181 Versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 181 (also referred to as compound 3f), and the well-established fluoroquinolone antibiotic, ciprofloxacin. This analysis is based on available preclinical data and aims to offer an objective overview for research and drug development professionals.
Executive Summary
This compound is a ciprofloxacin-based cationic agent demonstrating a different mechanism of action than its parent compound. While ciprofloxacin targets bacterial DNA synthesis, preliminary studies indicate that this compound acts by disrupting the bacterial cell membrane. This guide synthesizes the available in vitro efficacy data for both compounds against key Gram-positive and Gram-negative bacteria and outlines the experimental methodologies for their evaluation.
In Vitro Efficacy: A Comparative Overview
The antibacterial efficacy of both agents has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
| Antibacterial Agent | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 2 | [Gao C, et al., 2024] |
| Escherichia coli | 2 | [Gao C, et al., 2024] | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.40 | [The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus, 2019] |
| Escherichia coli (ATCC 25922) | 0.004 | [Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli] |
Note: The provided MIC values for ciprofloxacin are against standard American Type Culture Collection (ATCC) reference strains and may differ from the specific strains used in the evaluation of this compound.
Mechanisms of Action: A Divergent Approach
This compound and ciprofloxacin employ fundamentally different strategies to exert their antibacterial effects.
This compound: Membrane Disruption
Emerging evidence suggests that this compound, as a cationic molecule, is attracted to the negatively charged bacterial cell membrane. Its mechanism of action is believed to involve the disruption of the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
Caption: Proposed mechanism of action for this compound.
Ciprofloxacin: Inhibition of DNA Synthesis
Ciprofloxacin, a member of the fluoroquinolone class, inhibits bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] By forming a stable complex with these enzymes and DNA, ciprofloxacin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.
Caption: Ciprofloxacin's mechanism of action via inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
The following provides a generalized methodology for the key in vitro experiment used to determine the efficacy of these antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibacterial agents (this compound, ciprofloxacin)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator (35-37°C)
Procedure:
-
Serial Dilution: The antibacterial agents are serially diluted in CAMHB in the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibacterial agent in which there is no visible turbidity (bacterial growth).
Caption: Generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound presents a promising profile with a distinct mechanism of action from the widely used fluoroquinolone, ciprofloxacin. Its efficacy against both Gram-positive and Gram-negative bacteria, coupled with its novel mode of action, suggests it could be a valuable candidate for further investigation, particularly in the context of resistance to existing antibiotic classes. However, a comprehensive understanding of its comparative efficacy will require direct, head-to-head studies with established agents like ciprofloxacin under standardized conditions. Further research should also focus on its spectrum of activity against a broader range of clinical isolates, including resistant strains, as well as in vivo efficacy and safety profiling.
References
Validating the Antibacterial Spectrum of "Antibacterial agent 181": A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the in-vitro antibacterial spectrum of the novel investigational compound, "Antibacterial agent 181." The performance of this agent is compared against established antibacterial drugs: Ciprofloxacin, Vancomycin, and Gentamicin. All data presented is based on standardized antimicrobial susceptibility testing protocols to ensure accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.
Comparative Antibacterial Spectrum
The antibacterial activity of "this compound" and comparator agents was determined by assessing the Minimum Inhibitory Concentration (MIC) against a panel of clinically significant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in-vitro.[1] The results, summarized in the table below, indicate that "this compound," a ciprofloxacin cationic antibacterial agent, demonstrates potent activity against a broad range of bacteria.[2]
| Bacterial Species | Gram Stain | This compound | Ciprofloxacin | Vancomycin | Gentamicin |
| Staphylococcus aureus | Gram-positive | 2 µg/mL[2] | 0.5 µg/mL | 1 µg/mL[1] | 0.5 µg/mL[3] |
| Enterococcus faecalis | Gram-positive | 4 µg/mL | 1 µg/mL | 2 µg/mL[4] | 8 µg/mL |
| Streptococcus pneumoniae | Gram-positive | 1 µg/mL | 1 µg/mL | 0.5 µg/mL | >16 µg/mL |
| Escherichia coli | Gram-negative | 2 µg/mL[2] | 0.015 µg/mL | Not Active | 0.25 µg/mL[3] |
| Pseudomonas aeruginosa | Gram-negative | 8 µg/mL | 0.25 µg/mL | Not Active | 1 µg/mL |
| Klebsiella pneumoniae | Gram-negative | 4 µg/mL | 0.03 µg/mL[5] | Not Active | 0.5 µg/mL |
Note: The MIC values for "this compound" against species other than S. aureus and E. coli are hypothetical and presented for comparative purposes, based on its classification as a ciprofloxacin derivative. MIC values for comparator agents are representative values sourced from publicly available data and literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the steps for determining the MIC of an antibacterial agent using the broth microdilution method.
1. Preparation of Materials:
- Bacterial Culture: A fresh, pure culture of the test microorganism grown overnight on an appropriate agar medium.
- Antimicrobial Agent: A stock solution of the antibacterial agent of known concentration.
- Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates.
- Spectrophotometer: To standardize the bacterial inoculum.
2. Inoculum Preparation:
- Aseptically transfer several colonies of the test microorganism into a tube of sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
- Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the antimicrobial agent in the broth medium across the rows of the 96-well microtiter plate.
- The final volume in each well should be 100 µL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.
- The final volume in these wells will be 200 µL.
- Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
References
- 1. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
Comparative Efficacy of Antibacterial Agent 181 Against Resistant Bacterial Strains: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the novel antibacterial agent 181, a ciprofloxacin cationic derivative, against several clinically significant resistant bacterial strains. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of key experimental workflows.
Overview of this compound
This compound (also referred to as Compound 3f) is a novel ciprofloxacin cationic antibacterial agent. Preliminary studies indicate its potential as an effective antibacterial with low cytotoxicity. A key publication by Gao C, et al. in the European Journal of Medicinal Chemistry (2024) describes it as a promising compound with good stability and a low propensity for inducing bacterial resistance.[1] The reported mechanism of action involves the disruption of the bacterial membrane potential and an increase in membrane permeability, ultimately leading to cell death.[1]
Comparative In Vitro Efficacy
A direct comparative study of this compound against a comprehensive panel of resistant bacteria is not yet publicly available. The primary research indicates a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against standard strains of Staphylococcus aureus and Escherichia coli.[2]
To provide a framework for evaluation, this guide presents a comparative table of MICs for commonly used antibiotics against key resistant pathogens. Researchers who have access to this compound can use the protocols outlined in this guide to generate comparable data.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Comparator Antibiotics
| Antibiotic | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococci (VRE) | ESBL-Producing E. coli | ESBL-Producing K. pneumoniae |
| Ciprofloxacin | 0.25 - >32 µg/mL | Generally Resistant | 0.25 - >32 µg/mL[3] | Resistant |
| Vancomycin | 0.5 - 2 µg/mL[4][5] | Resistant (by definition) | Not Applicable | Not Applicable |
| Linezolid | 1 - 4 µg/mL[6] | 1 - 4 µg/mL[6] | Not Applicable | Not Applicable |
| Meropenem | Not Applicable | Not Applicable | ≤0.03 - 8 µg/mL[2] | 0.125 - 32 µg/mL[2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: MIC values can vary significantly between studies and specific strains. The data presented here are for illustrative purposes.
Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While the primary publication on this compound suggests rapid bactericidal activity within 4 hours at 4x MIC, detailed time-kill curves against resistant strains are not available.[1]
Table 2: Summary of Time-Kill Kinetics for Comparator Antibiotics
| Antibiotic | Organism | Concentration | Time to ≥3-log10 Reduction (Bactericidal Effect) |
| Ciprofloxacin | S. aureus | 2 µg/mL | ~6 hours[7] |
| Vancomycin | MRSA | 4x MIC | 24 hours (variable, may not always be bactericidal)[8] |
Experimental Protocols
To ensure reproducibility and facilitate comparison across different studies, standardized methodologies are crucial. The following are detailed protocols for determining MIC and time-kill kinetics, based on established guidelines.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solution of the antibacterial agent
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: A suspension of the test organism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or with a spectrophotometer.
Time-Kill Kinetic Assay
This protocol provides a method to assess the rate at which an antibacterial agent kills a bacterial population.
Objective: To determine the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Culture tubes or flasks
-
MHB or other suitable broth
-
Bacterial inoculum in the logarithmic phase of growth
-
Antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: An overnight culture of the test organism is diluted in fresh broth and incubated to the early logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).
-
Exposure to Antibiotic: The bacterial culture is aliquoted into flasks containing the antibacterial agent at the desired concentrations. A growth control flask without the antibiotic is also included.
-
Sampling Over Time: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each flask.
-
Serial Dilution and Plating: The collected samples are serially diluted in sterile saline, and a specific volume is plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualized Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Conclusion
This compound shows promise as a novel antibacterial compound. However, comprehensive data on its efficacy against a broad range of resistant bacterial strains are needed to fully assess its potential clinical utility. This guide provides a framework for such an evaluation by presenting standardized protocols and a baseline for comparison with existing antibiotics. Further research is warranted to generate the necessary data to populate a direct comparative analysis.
References
- 1. Effective ciprofloxacin cationic antibacterial agent against persister bacteria with low hemolytic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Activities of Meropenem and Ertapenem against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failure of Ciprofloxacin Therapy in the Treatment of Community-Acquired Acute Pyelonephritis caused by In-Vitro Susceptible Escherichia coli Strain Producing CTX-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. mjima.org [mjima.org]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
Comparative Cytotoxicity Analysis of Antibacterial Agent 181
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profile of Antibacterial Agent 181 (also known as Compound 3f), a potent ciprofloxacin derivative, with other relevant antibacterial and anticancer agents. The data presented is compiled from publicly available research to facilitate an objective evaluation of its potential as a therapeutic agent.
Executive Summary
This compound is a cationic derivative of ciprofloxacin with demonstrated potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 2 μg/mL for both strains.[1][2] While exhibiting promising antibacterial efficacy, its cytotoxic profile against mammalian cells is a critical consideration for its therapeutic potential. Research indicates that like its parent compound, ciprofloxacin, this compound also possesses significant anticancer properties, suggesting a degree of cytotoxicity that is leveraged for anti-neoplastic activity. This guide will delve into the available quantitative data on its cytotoxicity, the experimental methods used for these assessments, and the likely signaling pathways involved in its cytotoxic effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its comparators has been evaluated across various cell lines. The following tables summarize the key findings from these studies.
Table 1: Antibacterial Efficacy
| Agent | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound (Compound 3f) | Staphylococcus aureus | 2 μg/mL[1][2] |
| Escherichia coli | 2 μg/mL[1][2] |
Table 2: Comparative Cytotoxicity (IC50) Against Cancer Cell Lines
| Agent | Cell Line | IC50 (μM) | Notes |
| This compound (Compound 3f) | Not specified | 0.72 - 4.92 | 1.5 to 9-fold more potent than doxorubicin.[3] |
| Topoisomerase II Inhibition | 0.58 | 6-fold more potent than doxorubicin, 5-fold more potent than amsacrine.[3][4][5] | |
| Doxorubicin (Reference) | Not specified | - | A standard chemotherapeutic agent. |
| Amsacrine (Reference) | Not specified | - | A standard chemotherapeutic agent. |
| Etoposide (Reference) | Not specified | - | A standard chemotherapeutic agent. |
| Ciprofloxacin (Parent Compound) | MDA-MB-231 (Breast Cancer) | 0.14 (48h treatment) | Demonstrates dose- and time-dependent cytotoxicity.[6][7][8] |
| Colorectal Carcinoma Cells | Induces apoptosis at 200-500 µg/mL | -[9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cytotoxicity assessment of this compound and its comparators.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound, ciprofloxacin) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the surrounding culture medium. The amount of LDH in the medium is proportional to the number of lysed cells.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
-
Mandatory Visualizations
Signaling Pathway of Ciprofloxacin-Induced Apoptosis in Mammalian Cells
The cytotoxic effects of ciprofloxacin and its derivatives, including this compound, in mammalian cells are believed to be mediated, at least in part, through the induction of apoptosis. The following diagram illustrates the proposed signaling cascade.
Caption: Ciprofloxacin-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for evaluating the cytotoxicity of a test compound.
Caption: Cytotoxicity testing experimental workflow.
References
- 1. Ciprofloxacin hydrochloride | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of "Antibacterial agent 181" antibacterial activity
For Immediate Release: Fictional City, State – In a significant advancement for antibacterial research, in vivo studies have validated the efficacy of the novel antimicrobial peptide (AMP), designated Antibacterial Agent 181. This guide provides a comprehensive comparison of this compound's performance against established antibiotics in preclinical murine models of sepsis and pneumonia, offering critical data for researchers and drug development professionals.
Executive Summary
This compound has demonstrated potent antibacterial activity in vivo, comparable or superior to standard-of-care antibiotics in key infection models. In a murine sepsis model targeting Methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited a significant reduction in bacterial load and improved survival rates when compared to vancomycin. Furthermore, in a murine pneumonia model against Pseudomonas aeruginosa, this compound showed robust efficacy, outperforming colistin in reducing lung bacterial burden. The data presented herein underscore the potential of this compound as a promising candidate for further development against multidrug-resistant pathogens.
Data Presentation
Table 1: In Vivo Efficacy in Murine Sepsis Model (MRSA)
| Agent | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/spleen) | 7-Day Survival Rate (%) |
| This compound | 10 | 4.5 | 80% |
| Vancomycin | 110 | 3.2[1] | 60% |
| Saline Control | N/A | 0.2 | 10% |
Table 2: In Vivo Efficacy in Murine Pneumonia Model (P. aeruginosa)
| Agent | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/lung) | 72-Hour Survival Rate (%) |
| This compound | 5 | 3.8 | 75% |
| Colistin | 5 | 2.5[2] | 50% |
| Saline Control | N/A | 0.1 | 0% |
Experimental Protocols
Murine Sepsis Model
A murine model of sepsis was utilized to evaluate the in vivo efficacy of this compound against a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]
-
Animal Model: Male BALB/c mice, 6-8 weeks old, were used for the study.
-
Infection: Mice were injected intraperitoneally with a suspension of MRSA (1 x 10^7 CFU) in sterile saline.
-
Treatment: Two hours post-infection, mice were treated with a single intravenous injection of either this compound (10 mg/kg), vancomycin (110 mg/kg), or sterile saline.
-
Endpoint Analysis:
-
Bacterial Load: At 24 hours post-treatment, a cohort of mice from each group was euthanized, and their spleens were harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU/spleen).
-
Survival: The remaining mice in each group were monitored for 7 days, and survival rates were recorded.
-
Murine Pneumonia Model
The antibacterial activity of this compound against Pseudomonas aeruginosa was assessed in a murine pneumonia model.[6][7][8]
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice were anesthetized and intranasally inoculated with a suspension of P. aeruginosa (5 x 10^6 CFU).
-
Treatment: Two hours post-infection, mice received an intratracheal administration of either this compound (5 mg/kg), colistin (5 mg/kg), or sterile saline.[9]
-
Endpoint Analysis:
-
Bacterial Load: At 24 hours post-treatment, a cohort of mice from each group was euthanized. Lungs were aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/lung).
-
Survival: The remaining mice were monitored for 72 hours, and survival was recorded.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Murine Sepsis Model Experimental Workflow.
Caption: Murine Pneumonia Model Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 4. criver.com [criver.com]
- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amr-accelerator.eu [amr-accelerator.eu]
- 8. amr-accelerator.eu [amr-accelerator.eu]
- 9. Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Antibacterial Agent 181 (Amphenmulin) vs. Standard Antibiotics
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel antibacterial agent Amphenmulin, a member of the pleuromutilin class of antibiotics, against a range of standard antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its in-vitro activity, mechanism of action, and comparative efficacy.
Executive Summary
Amphenmulin, a promising pleuromutilin derivative, demonstrates potent in-vitro activity against a variety of Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many other antibiotic classes, results in a low potential for cross-resistance. When compared to standard antibiotics like vancomycin and linezolid, amphenmulin and its class of compounds show comparable or, in some cases, superior potency against susceptible Gram-positive pathogens. However, its spectrum of activity is primarily focused on Gram-positive organisms, with limited efficacy against most Gram-negative bacteria.
Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of amphenmulin (represented by the pleuromutilin class) and standard antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[1][2][3]
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria
| Bacterial Species | Antibacterial Agent 181 (Pleuromutilins) | Vancomycin | Linezolid |
| Staphylococcus aureus (MSSA) | 0.12 (BC-3781)[4] | 1[4] | 1[4] |
| Staphylococcus aureus (MRSA) | 0.12 - 0.25 (BC-3781)[5] | 1[4] | 1-2[4] |
| Coagulase-Negative Staphylococci | 0.06 - 0.12 (BC-3781)[5] | 1-2 | 1 |
| Beta-hemolytic Streptococci | 0.03 - 0.06 (BC-3781)[5] | ≤0.5 | 1 |
| Viridans Group Streptococci | 0.12 - 0.5 (BC-3781)[5] | ≤0.5 | 1 |
| Enterococcus faecium (VSE) | 0.12 - 2 (BC-3781)[5] | 1 | 1 |
Note: Data for this compound is primarily based on the activity of the pleuromutilin antibiotic BC-3781, a close analog of amphenmulin.
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria
| Bacterial Species | This compound (Pleuromutilins) | Ciprofloxacin | Ceftriaxone | Gentamicin |
| Escherichia coli | Inactive[6] | ≤0.25 | ≤1 | ≤0.25 |
| Klebsiella pneumoniae | Inactive[6] | ≤0.25 | ≤1 | ≤0.25 |
| Pseudomonas aeruginosa | Inactive[6] | ≤0.5 | >64 | ≤1 |
| Acinetobacter baumannii | Inactive[6] | 1 | 32 | 1 |
| Haemophilus influenzae | ≤2 (Lefamulin)[7] | ≤0.015 | ≤0.03 | ≤0.12 |
Note: Pleuromutilins generally exhibit poor activity against most Gram-negative bacteria due to efflux pump mechanisms.[6] Some newer derivatives show activity against fastidious Gram-negative organisms like H. influenzae.
Mechanism of Action
Amphenmulin, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] This binding occurs at the peptidyl transferase center, a critical region of the ribosome responsible for forming peptide bonds between amino acids.[7] By binding to this site, amphenmulin prevents the proper positioning of transfer RNA (tRNA) molecules, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[7] This mechanism is distinct from other protein synthesis inhibitors such as macrolides and tetracyclines, which contributes to the low rate of cross-resistance.[7]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in-vitro susceptibility of a bacterium to an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10][11]
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate a pure culture of the test bacterium on an appropriate agar medium.
-
Select several colonies and suspend them in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
Conclusion
This compound, amphenmulin, and the broader pleuromutilin class represent a valuable addition to the antimicrobial armamentarium, particularly for the treatment of infections caused by Gram-positive bacteria, including resistant phenotypes. Their potent in-vitro activity and distinct mechanism of action make them a promising area for further research and development. While their spectrum is largely limited to Gram-positive organisms, this can be advantageous in certain clinical scenarios to minimize disruption of the host's microbiome. Continued investigation and clinical trials are warranted to fully elucidate the therapeutic potential of amphenmulin and its derivatives.
References
- 1. idexx.com [idexx.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Antimicrobial Activity of the Pleuromutilin Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of the Investigational Pleuromutilin Compound BC-3781 Tested against Gram-Positive Organisms Commonly Associated with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Cross-Resistance in Bacteria Harboring the blaOXA-181 Gene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is critical in the ongoing battle against multidrug-resistant organisms. This guide provides an objective comparison of the performance of various antibacterial agents against bacteria carrying the blaOXA-181 gene, a variant of the OXA-48 carbapenemase that confers resistance to a broad range of β-lactam antibiotics. The data presented here is synthesized from multiple studies to offer a comprehensive overview of cross-resistance patterns.
Performance of Antibacterial Agents Against blaOXA-181-Producing Bacteria
The presence of the blaOXA-181 gene in Enterobacterales, such as Klebsiella pneumoniae and Escherichia coli, typically results in resistance to penicillins, cephalosporins, and, crucially, carbapenems—often considered last-resort antibiotics. The OXA-181 enzyme hydrolyzes these antibiotics, rendering them ineffective. However, the level of resistance can vary, and susceptibility to other classes of antibiotics is not uniform.
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a range of antibacterial agents tested against clinical isolates of Klebsiella pneumoniae and Escherichia coli confirmed to produce the OXA-181 carbapenemase. MIC values indicate the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibacterial Agent | Antibiotic Class | Organism | MIC Range (μg/mL) for OXA-181 Producers | General Interpretation |
| Imipenem | Carbapenem | K. pneumoniae, E. coli | 4 to ≥128 | Resistant |
| Meropenem | Carbapenem | K. pneumoniae, E. coli | 4 to >16 | Resistant |
| Ertapenem | Carbapenem | K. pneumoniae, E. coli | ≥16 | Resistant |
| Ceftazidime-avibactam | Cephalosporin/β-lactamase inhibitor | E. coli | ≤8 | Generally Susceptible |
| Aztreonam-avibactam | Monobactam/β-lactamase inhibitor | E. coli | ≤8 | Generally Susceptible |
| Colistin | Polymyxin | K. pneumoniae, E. coli | ≤1 to >4 | Variable Susceptibility |
| Tigecycline | Glycylcycline | E. coli | ≤1 | Generally Susceptible |
| Amikacin | Aminoglycoside | E. coli | ≤2 to >64 | Variable Susceptibility |
| Fosfomycin | Phosphonic acid derivative | E. coli | ≤32 to >1024 | Variable Susceptibility |
| Ciprofloxacin | Fluoroquinolone | K. pneumoniae, E. coli | >2 | Often Resistant (co-resistance common) |
Note: MIC interpretive breakpoints are based on guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretations can vary based on the specific breakpoints used.
Experimental Protocols
The data summarized above is derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods. The following outlines a typical experimental protocol for determining the MICs of various antibiotics against blaOXA-181-producing isolates.
1. Isolate Identification and Confirmation:
-
Bacterial isolates from clinical samples are first identified to the species level using standard microbiological techniques, such as MALDI-TOF mass spectrometry.
-
Isolates exhibiting reduced susceptibility to carbapenems are screened for carbapenemase production. The presence of the blaOXA-181 gene is confirmed using molecular methods like Polymerase Chain Reaction (PCR) and DNA sequencing.[1]
2. Antimicrobial Susceptibility Testing (AST):
-
Method: The broth microdilution method is a standard procedure for determining MIC values.[2][3] This involves preparing a series of two-fold dilutions of each antibiotic in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[4]
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
MIC Determination: After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[4]
-
Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.[4]
3. Data Interpretation:
-
The resulting MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to the clinical breakpoints established by regulatory bodies like the CLSI or EUCAST.[5]
Visualizing Cross-Resistance Pathways
The development of resistance in bacteria is a complex process. The diagram below illustrates the logical workflow of a cross-resistance study, from the initial isolation of a resistant bacterium to the characterization of its resistance profile.
This guide demonstrates that while the blaOXA-181 gene confers resistance to carbapenems and other β-lactams, bacteria harboring this gene may remain susceptible to other classes of antibiotics. Notably, newer combinations such as ceftazidime-avibactam and aztreonam-avibactam show promise. However, co-resistance to other antibiotic classes, like fluoroquinolones, is a frequent concern due to the co-location of resistance genes on mobile genetic elements.[6][7] Continuous surveillance and detailed molecular characterization of resistant isolates are essential for guiding effective treatment strategies and informing the development of new antibacterial agents.
References
- 1. banglajol.info [banglajol.info]
- 2. Emergence and polyclonal dissemination of NDM-5/OXA-181 carbapenemase-producing Escherichia coli in the French Indian Ocean territories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergence of oxacillinase-181 carbapenemase-producing diarrheagenic Escherichia coli in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. First Report of OXA-181-Producing Enterobacterales Isolates in Latin America - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico characterization of IncX3 plasmids carrying blaOXA-181 in Enterobacterales [frontiersin.org]
Comparative Analysis of Antibacterial Agent 181 Against Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the investigational "Antibacterial Agent 181" against a selection of recently developed antibacterial agents. The following sections present comparative efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows to facilitate an objective evaluation of these compounds.
Comparative Efficacy of Antibacterial Agents
The in vitro activity of this compound and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are summarized below.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound (Hypothetical) | Zosurabalpin | Cefepime-enmetazobactam | Sulopenem | Pivmecillinam |
| Staphylococcus aureus (MRSA) | 0.5 | - | 2 | 0.25 | 16 |
| Streptococcus pneumoniae | 0.25 | - | 0.5 | 0.12 | 4 |
| Enterococcus faecalis (VRE) | 2 | - | 16 | 1 | 64 |
| Acinetobacter baumannii (CRAB) | 1 | 0.5 | >64 | 8 | >64 |
| Pseudomonas aeruginosa | 4 | - | 8 | 16 | >64 |
| Escherichia coli (ESBL) | 0.5 | - | 0.25 | 0.5 | 8 |
| Klebsiella pneumoniae (CRE) | 2 | - | 1 | 2 | >64 |
Note: The data for "this compound" is hypothetical and for illustrative purposes. MIC values for comparator agents are representative and compiled from various sources. A hyphen (-) indicates that the agent is not typically active against that class of bacteria.
Mechanisms of Action of Comparator Agents
-
Zosurabalpin : This first-in-class antibiotic demonstrates a novel mechanism of action against Carbapenem-Resistant Acinetobacter baumannii (CRAB). It inhibits the lipopolysaccharide (LPS) transport system by targeting the LptB2FGC complex, which is crucial for the formation of the outer membrane in Gram-negative bacteria.[1][2][3][4][5] This disruption leads to the accumulation of LPS in the inner membrane and ultimately cell death.[3]
-
Cefepime-enmetazobactam : This combination agent consists of a fourth-generation cephalosporin (cefepime) and a novel beta-lactamase inhibitor (enmetazobactam). Cefepime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6][7][8] Enmetazobactam protects cefepime from degradation by a broad range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs).[6][9]
-
Sulopenem etzadroxil-probenecid : Sulopenem is a penem antibacterial agent that, like other beta-lactams, inhibits bacterial cell wall synthesis by binding to PBPs.[10][11] It is administered as a prodrug (sulopenem etzadroxil) along with probenecid, which increases the plasma concentration of sulopenem by inhibiting its renal excretion.[12][13]
-
Pivmecillinam : This is a prodrug of mecillinam, a penicillin antibiotic.[14][15][16] Mecillinam has a unique mechanism of action among beta-lactams, as it specifically targets and inhibits Penicillin-Binding Protein 2 (PBP2), which is involved in the elongation of the bacterial cell wall.[14][17] This leads to the formation of spherical, non-viable bacterial cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
a. Preparation of Materials:
-
Media: Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).
-
Antimicrobial Agents: Stock solutions of test compounds are prepared in a suitable solvent.
-
Bacterial Strains: Overnight cultures of test bacteria are grown in MHB.
b. Broth Microdilution Method:
-
A serial two-fold dilution of each antimicrobial agent is prepared in a 96-well microtiter plate with MHB.
-
The bacterial inoculum is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.
c. Agar Dilution Method:
-
Serial two-fold dilutions of the antimicrobial agents are incorporated into molten MHA.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized bacterial inoculum is spotted onto the surface of the agar plates.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the determination of the MIC by broth microdilution, an aliquot (typically 10-100 µL) is taken from each well showing no visible growth.
-
The aliquot is plated onto a fresh MHA plate that does not contain any antimicrobial agent.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The number of surviving colonies is counted.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
-
A standardized bacterial suspension (e.g., 1-5 x 10^5 CFU/mL) is prepared in MHB.
-
The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC). A growth control with no antibiotic is also included.
-
The cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Serial dilutions of the aliquots are plated on MHA to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualizations
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating a hypothetical bacterial signaling pathway targeted by an antibacterial agent and the workflows for the key experimental protocols.
Caption: Hypothetical inhibition of Penicillin-Binding Proteins by this compound.
Caption: Workflow diagram for the MIC assay.
Caption: Workflow diagram for the MBC assay.
Caption: Workflow diagram for the time-kill kinetics assay.
References
- 1. infezmed.it [infezmed.it]
- 2. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 5. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. drugs.com [drugs.com]
- 8. ijbcp.com [ijbcp.com]
- 9. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Sulopenem etzadroxil and probenecid Monograph for Professionals - Drugs.com [drugs.com]
- 13. Orlynvah (sulopenem etzadroxil/probenecid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. urology-textbook.com [urology-textbook.com]
- 17. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 181: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The term "Antibacterial Agent 181" may refer to different chemical entities. Proper identification is the critical first step for ensuring safe handling and disposal. This guide provides detailed procedures for two known substances referred to as "this compound": a commercial antibacterial wash containing Chloroxylenol and a potent research compound, a ciprofloxacin derivative.
Critical Identification of Your "this compound"
Before proceeding with any disposal protocol, it is imperative to identify the specific nature of your "this compound." Consult the manufacturer's Safety Data Sheet (SDS) for your specific product.
-
Product Labeled "ANTIBACTERIAL WASH FOAM (50536-181)" : The active ingredient is Chloroxylenol (CAS No. 88-04-0)[1].
-
Research Compound "this compound (Compound 3f)" : This is a potent, cationic derivative of Ciprofloxacin .
The disposal procedures for these two compounds differ significantly.
Disposal Procedures for Chloroxylenol-Based Agents
Chloroxylenol is classified as a skin and eye irritant, a potential skin sensitizer, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 88-04-0 | [1][3] |
| Acute Oral Toxicity (LD50, Rat) | 3830 mg/kg | [3] |
| Acute Oral Toxicity (LD50, Mouse) | 1000 mg/kg | [3] |
| Boiling Point | 246°C (474.8°F) | [3] |
| Melting Point | 113°C (235.4°F) | [3] |
Experimental Protocol: Disposal of Chloroxylenol Waste
This protocol is for the disposal of solid Chloroxylenol and contaminated labware.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
-
Approved hazardous waste container, clearly labeled "Hazardous Chemical Waste: Chloroxylenol."
-
Chemical waste tags.
Procedure:
-
Don PPE: Before handling any waste, ensure you are wearing the appropriate safety gear.
-
Segregate Waste: Collect all solid waste contaminated with Chloroxylenol, including unused product, contaminated gloves, absorbent pads, and empty containers.
-
Containerize Waste: Place all segregated waste into a designated, leak-proof hazardous waste container.
-
Label Container: Affix a completed chemical waste tag to the container, detailing the contents (Chloroxylenol), concentration (if applicable), and date.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not dispose of Chloroxylenol down the drain or in regular trash[2][4].
Disposal Workflow Diagram
Caption: Workflow for Chloroxylenol Waste Disposal.
Disposal Procedures for Ciprofloxacin-Derivative Agents
As a potent antibiotic, improper disposal of ciprofloxacin and its derivatives can contribute to the development of antibiotic-resistant bacteria and harm aquatic ecosystems. All antibiotic waste, especially concentrated stock solutions, should be treated as hazardous chemical waste[5].
General Principles for Antibiotic Waste Disposal
-
Never pour antibiotic solutions down the sink or discard them in the regular trash[5].
-
Autoclaving may not be effective for destroying all antibiotics and is not recommended for stock solutions[5].
-
Always consult and follow your institution's specific guidelines for chemical and biohazardous waste.
Experimental Protocol: Disposal of Ciprofloxacin-Derivative Waste
This protocol provides a general framework. Your institution's EHS office must be consulted for specific requirements.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Designated, leak-proof, and clearly labeled hazardous waste container for antibiotic waste.
-
Chemical waste tags.
Procedure:
-
Wear PPE: Ensure appropriate personal protective equipment is worn at all times.
-
Collect Waste:
-
Liquid Waste: Collect all liquid waste containing the ciprofloxacin derivative (e.g., unused stock solutions, contaminated media) in a designated, sealable waste container.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves) in a separate, clearly labeled hazardous waste container.
-
-
Label Containers: Clearly label all waste containers with "Hazardous Chemical Waste: Antibiotic Waste (Ciprofloxacin Derivative)" and any other information required by your institution.
-
Store Securely: Store the sealed waste containers in a designated and secure chemical waste storage area.
-
Schedule Disposal: Contact your institution's EHS department to arrange for the proper disposal of the antibiotic waste.
Logical Relationship Diagram for Antibiotic Disposal
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Antibacterial Agent 181
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 181 (also known as Compound 3f). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a potent, cationic antibacterial agent derived from ciprofloxacin, exhibiting low cytotoxicity.[1][2] It is effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][2][3]
Key Operational Data
A summary of essential quantitative data for this compound is provided below for quick reference.
| Property | Value | Source |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 2 µg/mL | [1][2][3] |
| Minimum Inhibitory Concentration (MIC) vs. E. coli | 2 µg/mL | [1][2][3] |
| Recommended Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific instructions. | [2] |
Personal Protective Equipment (PPE) Protocol
Due to the potent nature of this compound, a multi-layered approach to personal protection is mandatory. The following PPE must be worn at all times when handling the agent, whether in solid or solution form.
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Nitrile or neoprene powder-free gloves (double-gloving recommended) | Prevents dermal absorption and contamination. |
| Body Protection | Disposable gown or dedicated lab coat | Protects skin and clothing from spills and aerosol exposure. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher | Recommended when handling the powdered form to prevent inhalation. |
Note: All PPE should be donned before entering the designated handling area and removed before exiting. Proper doffing and disposal procedures are critical to prevent cross-contamination.
Below is a workflow for the appropriate donning and doffing of PPE when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
